Diethyl 2,3-diisopropylsuccinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,3-di(propan-2-yl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFNXLQURMLAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431240 | |
| Record name | diethyl 2,3-diisopropylsuccinate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10431240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33367-55-4 | |
| Record name | diethyl 2,3-diisopropylsuccinate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10431240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl 2,3-di(propan-2-yl)butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Diethyl 2,3-diisopropylsuccinate (CAS 33367-55-4): Structural Causality and Application in Advanced Ziegler-Natta Catalysis
[label="Hydrolysis & Decarboxylation\n(60-90%
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Refining Coordination Protocol
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Finalizing Data Integrity
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Executive Summary
The transition toward phthalate-free polyolefin production has positioned Diethyl 2,3-diisopropylsuccinate (DEDPS) , CAS number 33367-55-4, as a premier Internal Electron Donor (IED) in 4th and 5th generation Ziegler-Natta (ZN) catalysts. Unlike traditional diethers or phthalates, DEDPS imparts a unique combination of high stereospecificity, excellent hydrogen response, and a significantly broadened molecular weight distribution (MWD) in isotactic polypropylene (iPP). This technical guide deconstructs the structural causality, synthetic methodology, and catalytic formulation protocols associated with DEDPS.
Structural Causality & Physicochemical Profile
The catalytic efficacy of DEDPS is fundamentally dictated by its stereochemistry. The succinate backbone provides two ester carbonyls capable of bidentate coordination to the MgCl₂ support. The addition of two isopropyl groups at the 2,3-positions introduces severe steric hindrance. This steric bulk forces the molecule into a highly specific gauche/anti conformation, projecting the carbonyl oxygens outward for optimal binding with the active metal centers, while simultaneously blocking aspecific titanium coordination sites [1.4].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | Diethyl 2,3-diisopropylsuccinate |
| CAS Number | 33367-55-4 |
| Molecular Formula | C₁₄H₂₆O₄ |
| Molecular Weight | 258.35 g/mol |
| Boiling Point | 219–221 °C |
| Density | ~0.927 - 0.963 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| SMILES | CCOC(=O)C(C(C)C)C(C(C)C)C(=O)OCC |
Data aggregated from standard chemical characterization profiles [1[1]].
Protocol I: Self-Validating Synthesis of DEDPS
Direct oxidative coupling of linear esters often requires hazardous reagents (e.g., n-butyllithium) and cryogenic temperatures (-70°C). To ensure scalability and safety, the cyanosuccinate route is the preferred methodology for synthesizing highly pure DEDPS [2[2]].
Step-by-Step Methodology
-
Alkylation (C-C Bond Formation):
-
Procedure: React ethyl 3-methyl-2-cyanobutyrate with ethyl 2-bromoisopentanoate in the presence of potassium ethoxide (in absolute ethanol) at temperatures ranging from -10°C to 45°C.
-
Causality: The ethoxide base deprotonates the alpha-carbon of the cyanoester, facilitating an SN2 nucleophilic attack on the bromoester. Controlling the temperature prevents unwanted transesterification side reactions.
-
Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the bromoester peak is entirely consumed, yielding diethyl 2,3-diisopropyl-2-cyanosuccinate.
-
-
Hydrolysis & Decarboxylation:
-
Procedure: Treat the intermediate with 60–90% aqueous sulfuric acid at elevated temperatures.
-
Causality: The strong acidic environment hydrolyzes the cyano group to a carboxylic acid and cleaves the ester bonds. Subsequent thermal stress drives the decarboxylation of the resulting geminal dicarboxylic acid, releasing CO₂ and yielding 2,3-diisopropylsuccinic acid.
-
Validation Checkpoint: FTIR spectroscopy must show the complete disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the emergence of broad O-H stretching (~3000 cm⁻¹).
-
-
Esterification:
-
Procedure: React the isolated diacid with absolute ethanol under continuous acid catalysis, utilizing a Dean-Stark apparatus to remove water.
-
Causality: Continuous water removal shifts the Fischer esterification equilibrium strictly toward the product formation.
-
Validation Checkpoint: Final GC-FID purity >98%. ¹H-NMR must confirm the distinct ethyl quartet/triplet signals alongside the isopropyl multiplet/doublet signatures.
-
Fig 1: Step-by-step synthetic pathway for Diethyl 2,3-diisopropylsuccinate.
Protocol II: Ziegler-Natta Catalyst Formulation & Polymerization
The integration of DEDPS into a solid MgCl₂-supported catalyst requires precise thermal and chemical control to ensure the IED binds exclusively to the desired crystallographic faces [3[3]].
Formulation Methodology
-
Support Activation:
-
Procedure: React anhydrous MgCl₂ with ethanol to form a spherical MgCl₂·nEtOH adduct.
-
Causality: The adduct serves as a structural template. Upon reaction with TiCl₄, the ethanol is violently extracted, collapsing the structure into a highly porous, active MgCl₂ lattice with exposed (104) and (110) faces.
-
-
Titanation and IED Coordination:
-
Procedure: Suspend the adduct in cold TiCl₄ (-20°C). Gradually increase the temperature to 80°C and inject DEDPS.
-
Causality: The initial cryogenic temperature prevents the premature reduction of Ti⁴⁺ to inactive Ti³⁺. As the temperature rises, DEDPS coordinates to the MgCl₂ faces. Its isopropyl-induced steric bulk selectively poisons the aspecific active sites, ensuring that only stereospecific sites remain active for propylene insertion.
-
-
Polymerization Activation:
-
Procedure: Introduce Triethylaluminum (TEAL) as a co-catalyst and a silane (e.g., cyclohexyl methyl dimethoxysilane) as an External Electron Donor (EED).
-
Causality: TEAL alkylates the titanium centers, initiating polymerization. The EED further refines stereocontrol by replacing any IED lost during the alkylation step, maintaining high hydrogen sensitivity and isotacticity [4[4]].
-
Fig 2: Mechanistic workflow of DEDPS-mediated Ziegler-Natta catalyst activation.
Table 2: Comparative Polymerization Performance (DEDPS vs. Traditional Phthalate)
| Parameter | DEDPS (Succinate) | Diisobutyl Phthalate (DIBP) |
| Regulatory Status | REACH Compliant | Restricted (Endocrine Disruptor) |
| Catalyst Activity (kg PP/g Cat) | ~45 - 50 | ~40 - 45 |
| Isotacticity (I.I. %) | > 98.0% | ~ 97.5% |
| Molecular Weight Distribution (Mw/Mn) | 6.5 - 7.5 (Broad) | 4.5 - 5.5 (Narrow) |
| Hydrogen Sensitivity | Excellent | Moderate |
Note: The broader MWD achieved with DEDPS significantly improves the processability of the resulting polymer in extrusion and molding applications.
References
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP Source: MDPI URL:3
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor Source: PMC (PubMed Central) URL:4
-
EP2399902A1 - Process for preparing 2,3-di-non-straight-alkyl-2-cyano succinic acid diesters Source: Google Patents (EPO) URL:2
-
Diethyl 2,3-Diisopropylsuccinate | 33367-55-4 Source: MilliporeSigma URL:1
-
Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 Source: Smolecule URL:5
Sources
- 1. Diethyl 2,3-Diisopropylsuccinate | 33367-55-4 [sigmaaldrich.com]
- 2. EP2399902A1 - Process for preparing 2,3-di-non-straight-alkyl-2-cyano succinic acid diesters - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [smolecule.com]
Comprehensive Spectroscopic Analysis of Diethyl 2,3-Diisopropylsuccinate: ¹H and ¹³C NMR Elucidation, Stereochemistry, and Experimental Protocols
Executive Summary
Diethyl 2,3-diisopropylsuccinate (DIIPS) is a highly specialized internal electron donor (IED) utilized extensively in Ziegler-Natta catalysis for the synthesis of highly isotactic polypropylene . The stereochemical configuration of DIIPS—specifically the precise ratio of meso to racemic (dl) isomers—profoundly influences the stereoselectivity of the titanium-magnesium catalytic active sites and dictates the polymer's molecular weight distribution .
As a Senior Application Scientist, establishing a robust, self-validating analytical framework for this compound is paramount. This whitepaper provides an in-depth technical guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of DIIPS, detailing the mechanistic causality behind spectral splitting patterns and establishing a high-fidelity quantitative NMR (qNMR) protocol.
Molecular Architecture and Stereochemical Dynamics
DIIPS (C₁₄H₂₆O₄) features a central succinate backbone substituted with two isopropyl groups at the C2 and C3 positions, flanked by two ethyl ester moieties. The presence of two contiguous chiral centers at C2 and C3 results in classical diastereomerism, yielding meso (R,S) and racemic (R,R / S,S) forms.
The bulky isopropyl groups induce severe steric hindrance, forcing the molecule into a distorted tetrahedral geometry with a dihedral angle of approximately 120° . This constrained conformation restricts free rotation around the C2-C3 bond. Consequently, the distinct magnetic environments generated by this restricted rotation are readily observable and quantifiable via high-resolution NMR spectroscopy.
¹H NMR Spectroscopic Elucidation
The ¹H NMR spectrum of DIIPS is characterized by complex splitting patterns driven by the diastereotopic nature of the isopropyl methyl groups and the inherent symmetry of the stereoisomers.
Quantitative Data Summary: ¹H NMR
Table 1: ¹H NMR Assignments for Diethyl 2,3-diisopropylsuccinate (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| 0.95 | Doublet (d) | 6H | 6.8 | Isopropyl -CH₃ (diastereotopic) |
| 1.05 | Doublet (d) | 6H | 6.8 | Isopropyl -CH₃ (diastereotopic) |
| 1.25 | Triplet (t) | 6H | 7.1 | Ethyl ester -CH₃ |
| 2.15 | Multiplet (m) | 2H | - | Isopropyl -CH- |
| 2.65 | Multiplet (m) | 2H | - | Succinate backbone -CH- (C2, C3) |
| 4.15 | Quartet (q) | 4H | 7.1 | Ethyl ester -O-CH₂- |
Mechanistic Causality of Splitting Patterns
-
Diastereotopic Methyls (δ 0.95 and 1.05 ppm): The isopropyl -CH₃ groups appear as two distinct doublets rather than a single doublet. Causality: Because the adjacent C2 and C3 carbons are chiral centers, the two methyl groups within a single isopropyl moiety reside in permanently different magnetic environments, rendering them diastereotopic. They couple independently with the isopropyl methine proton, resulting in two distinct doublets.
-
Backbone Protons (δ 2.65 ppm): The C2 and C3 protons couple with each other and with the adjacent isopropyl methine protons. Causality: In a pure meso or rac isomer, molecular symmetry simplifies the spectrum. However, in a diastereomeric mixture, the chemical shifts of the backbone protons will slightly differ due to varying γ-gauche effects, allowing for the quantification of the meso:rac ratio via precise integration of these overlapping multiplets.
¹³C NMR Spectroscopic Elucidation
The ¹³C NMR spectrum provides orthogonal validation of the carbon framework, serving as a highly sensitive probe for the stereochemical environment.
Quantitative Data Summary: ¹³C NMR
Table 2: ¹³C NMR Assignments for Diethyl 2,3-diisopropylsuccinate (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
| 14.2 | Primary (CH₃) | Ethyl ester -CH₃ |
| 19.5 | Primary (CH₃) | Isopropyl -CH₃ (diastereotopic) |
| 21.0 | Primary (CH₃) | Isopropyl -CH₃ (diastereotopic) |
| 29.5 | Tertiary (CH) | Isopropyl -CH- |
| 50.2 | Tertiary (CH) | Succinate backbone -CH- (C2, C3) |
| 60.4 | Secondary (CH₂) | Ethyl ester -O-CH₂- |
| 173.5 | Quaternary (C) | Carbonyl (C=O) |
Mechanistic Causality of Carbon Resonances
-
Carbonyl Deshielding (δ 173.5 ppm): The ester carbonyl carbons resonate far downfield. Causality: The strong electron-withdrawing effect of the adjacent ester oxygen atoms depletes electron density around the carbon nucleus, deshielding it from the applied magnetic field.
-
Backbone Sensitivity (δ 50.2 ppm): The C2 and C3 carbons are highly sensitive to the meso/rac configuration. Causality: In a mixed sample, two distinct peaks are observed in this region (separated by ~0.5-1.0 ppm). This reflects the different steric compressions and spatial arrangements in the meso versus racemic conformations.
Experimental Protocol: High-Fidelity qNMR Acquisition
To ensure a self-validating system for determining the purity and isomeric ratio of DIIPS, the following quantitative NMR (qNMR) protocol must be strictly executed.
Step 1: Sample Preparation Weigh precisely 15.0 mg of DIIPS into a clean, dry 5 mm NMR tube. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: CDCl₃ provides a deuterium lock signal for the spectrometer, while TMS serves as an internal reference (δ 0.00 ppm) to ensure absolute chemical shift accuracy. The specific concentration (15 mg/0.6 mL) is optimized to prevent concentration-dependent chemical shift drifting while maintaining a high signal-to-noise (S/N) ratio.
Step 2: Spectrometer Tuning and Shimming Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (e.g., TopShim). Causality: Perfect magnetic field homogeneity is non-negotiable. Poor shimming broadens the peaks, causing the critical diastereotopic isopropyl doublets to overlap, which destroys the ability to accurately integrate and resolve the stereoisomers.
Step 3: Pulse Sequence and Relaxation Delay (D1) Select a standard 1D proton pulse program (e.g., zg30). Set the relaxation delay (D1) to 10 seconds. Causality: A standard D1 of 1-2 seconds is insufficient for qNMR. The backbone protons have longer longitudinal relaxation times (T1). Setting D1 to 10 seconds ensures complete magnetization recovery between pulses, guaranteeing that the peak integrations are directly proportional to the absolute number of protons.
Step 4: Acquisition and Processing Acquire 64 scans. Apply a zero-filling factor of 2 and a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum manually. Causality: Zero-filling improves digital resolution, ensuring that the fine coupling constants (J-values) of the multiplets are accurately digitized, preventing integration bleed-over.
Step 5: Stereoisomeric Quantification Integrate the backbone -CH- signals (δ 2.65 ppm region) corresponding to the meso and racemic isomers. Calculate the ratio directly from the integral areas. Causality: Because the D1 delay was optimized in Step 3, the integral ratio is an absolute representation of the molar ratio of the diastereomers, providing a self-validating quality control metric for the synthesized batch.
Visualization: NMR Workflow & Logical Relationships
Logical workflow for the NMR acquisition and stereochemical resolution of DIIPS.
References
- Source: Google Patents (EP2399902A1)
-
Title: POLYPROPYLENE COMPOSITION AND MOLDED ARTICLE Source: European Patent Office (EP3867285B1) URL: [Link]
Stereochemical Dynamics and Applications of Diethyl 2,3-Diisopropylsuccinate: A Comprehensive Technical Guide
Executive Summary
Diethyl 2,3-diisopropylsuccinate (CAS: 33367-55-4) is a highly specialized tetra-functionalized organic diester[1]. While it serves as a versatile building block in organic synthesis, its most critical industrial application is as an internal electron donor (ID) in Ziegler-Natta catalysts for the production of highly isotactic polypropylene[1]. The efficacy of this compound in polymer chemistry is not merely a function of its elemental composition, but is entirely dictated by its stereochemical configuration. This whitepaper explores the causality behind its stereoisomerism, the mechanistic logic of diastereomeric separation, and provides a self-validating protocol for isolating its pure stereoisomers.
Stereochemical Architecture & Causality
Structural Framework and Isomerism
The molecular architecture of diethyl 2,3-diisopropylsuccinate features a succinate backbone with two sterically demanding isopropyl groups located at the C2 and C3 positions[1]. These two carbon atoms act as chiral centers. According to the Le Bel-van't Hoff rule, a molecule with n chiral centers can theoretically form up to 2ⁿ stereoisomers[1].
However, due to the internal plane of symmetry inherent to the succinate core, this compound exists as three distinct stereoisomers rather than four:
-
The Racemic Pair: A pair of optically active enantiomers, (2R,3R) and (2S,3S).
-
The Meso Form: An optically inactive diastereomer, (2R,3S) or (2S,3R), where the chiral centers are mirror images of one another across the molecule's internal plane of symmetry[1].
Causality in Ziegler-Natta Catalysis
Why is stereochemical purity critical? In Ziegler-Natta catalysis, the internal donor must coordinate with the magnesium chloride (MgCl₂) support to regulate the stereoselectivity of propylene insertion. Density Functional Theory (DFT) calculations and empirical adsorption data reveal that the meso and racemic isomers exhibit fundamentally different binding modes on the MgCl₂ (104) and (110) facets[2].
The meso isomer achieves a highly stable, bidentate coordination with the MgCl₂-TiCl₄ cluster. This specific conformation creates a rigid steric environment that strictly enforces the re- or si-face approach of the incoming propylene monomer[2]. Consequently, catalysts enriched with >95% pure meso diethyl 2,3-diisopropylsuccinate yield polypropylene with an isotactic index exceeding 98%, whereas the racemic form provides inferior stereocontrol[1].
The Separation Challenge & Mechanistic Solution
Standard synthesis routes—such as the oxidative coupling of corresponding esters or cyanosuccinate intermediates—typically yield a near 50/50 mixture of the meso and racemic diastereomers[3][4]. Because they are diastereomers, they possess different physical properties; however, their structural similarities make conventional distillation or crystallization highly inefficient for achieving catalytic-grade purity.
To resolve this, chemists employ a highly efficient separation protocol based on differential Lewis acid-base coordination . When the diastereomeric mixture is exposed to Titanium Tetrachloride (TiCl₄) in a non-coordinating aliphatic solvent (e.g., hexane), the racemic isomer exhibits a significantly higher thermodynamic binding affinity[4]. By deliberately adding a substoichiometric amount of TiCl₄, the system self-selects: TiCl₄ selectively coordinates with the racemic isomer to form an insoluble complex that precipitates out of solution, leaving the highly desired meso isomer untouched in the liquid supernatant[4].
Experimental Protocol: TiCl₄-Mediated Diastereomeric Separation
This step-by-step methodology details the isolation of pure diastereomers from a 50/50 starting mixture, exploiting their differential coordination affinities to create a self-validating separation system[4].
Step 1: System Preparation
-
In a dry, nitrogen-purged 2-liter flask, dissolve 151.7 g (588 mmol) of diethyl 2,3-diisopropylsuccinate (50/50 rac/meso mixture) in 1000 mL of anhydrous hexane[4].
-
Ensure continuous magnetic stirring to maintain a homogenous dispersion.
Step 2: Substoichiometric Coordination
-
Slowly add 52.1 g (274 mmol) of TiCl₄ dropwise at room temperature[4].
-
Causality Note: The addition of exactly 274 mmol of TiCl₄ to 588 mmol of the mixture is the critical self-validating mechanism of this protocol. Because the mixture contains approximately 294 mmol of the racemic fraction, TiCl₄ acts as the limiting reagent. It is entirely consumed by the higher-affinity racemic isomer, preventing any cross-coordination with the meso form and ensuring high-purity phase separation[4].
Step 3: Phase Separation
-
Allow the reaction to proceed until a yellow precipitate fully forms.
-
Separate the solid precipitate (TiCl₄-racemic complex) from the liquid supernatant (containing the uncoordinated meso isomer) via vacuum filtration.
-
Wash the precipitate twice with cold (0°C) hexane to remove residual supernatant[4].
Step 4: Hydrolysis and Recovery
-
Racemic Recovery: Treat the yellow solid precipitate with an HCl/water mixture to break the TiCl₄ coordination complex. Extract the liberated organic phase with hexane, dry over Na₂SO₄, and evaporate the solvent in vacuo to yield the racemic-enriched product[4].
-
Meso Recovery: Take the original hexane supernatant, wash it three times with distilled water to hydrolyze any trace TiCl₄, dry over Na₂SO₄, and evaporate the solvent to yield the meso-enriched product[4].
Quantitative Data & Analytical Characterization
The success of the separation protocol is validated through Nuclear Magnetic Resonance (NMR) spectroscopy. General ¹H NMR (CDCl₃, 300MHz) for the compound confirms the structural integrity: δ 0.999-1.148 (m, 6H, CH(CH₃)₂), 1.213-1.378 (m, 12H), 2.096-2.148 (m, 1H), 2.304-2.372 (m, 1H), 4.095-4.226 (m, 4H, ester CH₂)[3].
Table 1: Quantitative Separation Outcomes for Diethyl 2,3-diisopropylsuccinate Isomers
| Parameter | Racemic-Enriched Fraction | Meso-Enriched Fraction |
| TiCl₄ Coordination Affinity | High (Forms insoluble complex) | Low (Remains uncoordinated) |
| Recovery Phase | Solid Precipitate | Liquid Supernatant |
| Post-Hydrolysis Purity | 95.8% racemic / 4.2% meso[4] | 91.6% meso / 8.4% racemic[4] |
| Target Application Role | Sub-optimal stereocontrol | High isotacticity index in PP[1] |
Process Visualization
Workflow for the TiCl4-mediated stereoisomeric separation of diethyl 2,3-diisopropylsuccinate.
Sources
- 1. Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2399902A1 - Process for preparing 2,3-di-non-straight-alkyl-2-cyano succinic acid diesters - Google Patents [patents.google.com]
- 4. CN100390111C - Separation of diastereoisomers - Google Patents [patents.google.com]
Engineering Stereospecificity: A Technical Guide to Diethyl 2,3-diisopropylsuccinate in Advanced Polymer Catalysis and Organic Synthesis
Executive Summary
The demand for highly stereoregular polyolefins and complex organic intermediates has driven the development of sterically hindered aliphatic diesters. Among these, Diethyl 2,3-diisopropylsuccinate (DEDPS) has emerged as a critical architectural molecule. Originally synthesized as a specialized organic intermediate, its most profound industrial impact lies in its role as an Internal Electron Donor (IED) in heterogeneous Ziegler-Natta (Z-N) catalysis[1]. By replacing traditional, toxic phthalate donors, DEDPS not only complies with stringent environmental regulations but also uniquely broadens the molecular weight distribution (MWD) of isotactic polypropylene (iPP), making it indispensable for high-performance applications such as biaxially oriented polypropylene (BOPP) and capacitor dielectric films[2].
This whitepaper provides an in-depth analysis of the nomenclature, physicochemical properties, catalytic causality, and validated synthetic methodologies of Diethyl 2,3-diisopropylsuccinate, designed for research scientists and process engineers.
Chemical Identity and Nomenclature
Accurate nomenclature is critical for regulatory compliance and database indexing. The compound features a succinate (butanedioate) backbone, esterified with ethyl groups at the 1,4-positions, and substituted with massive isopropyl groups at the 2,3-positions[3].
-
Systematic IUPAC Name: diethyl 2,3-bis(propan-2-yl)butanedioate[3]
-
Accepted IUPAC Alternatives: diethyl 2,3-di(propan-2-yl)butanedioate; 1,4-diethyl 2,3-bis(propan-2-yl)butanedioate[3]
-
Common Synonyms: Diethyl 2,3-diisopropylsuccinate; 2,3-diisopropylsuccinic acid diethyl ester; DIIPS[4],[3]
-
CAS Registry Number: 33367-55-4[5]
-
Molecular Formula: C₁₄H₂₆O₄[5]
Mechanistic Causality: The Role of Steric Hindrance in Ziegler-Natta Catalysis
In Ziegler-Natta catalysis, the active titanium species (TiCl₄) is supported on a highly porous anhydrous MgCl₂ matrix. The spatial geometry of the active site dictates the enantiofacial insertion of the incoming propylene monomer.
The Causality of the 2,3-Diisopropyl Substitution
The efficacy of DEDPS as an IED is not coincidental; it is a direct consequence of its steric bulk[1].
-
Conformational Rigidity: The massive steric hindrance of the two adjacent isopropyl groups restricts the rotational freedom of the C2-C3 bond. This forces the molecule to adopt a highly specific meso or racemic conformation.
-
Bidentate Coordination: The two ester carbonyl oxygens coordinate bidentately to the Mg/Ti active sites[1]. Because the isopropyl groups lock the molecule's geometry, the carbonyls present a fixed "bite angle" to the metal center.
-
Stereoregulation: This rigid coordination creates a highly chiral pocket around the titanium center. When propylene coordinates, it is forced into a specific orientation, preventing syndiotactic or atactic misinsertions. The result is isotactic polypropylene (iPP) with isotacticity indices often exceeding 98%[6].
Workflow of Ziegler-Natta catalyst preparation using DEDPS as an internal donor.
Physicochemical and Safety Data
Understanding the physical parameters of DEDPS is essential for reactor design, particularly during the high-temperature titanation steps of catalyst preparation.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 258.35 g/mol | [5] |
| Boiling Point | ~262.1 °C (Predicted) | [7] |
| Density | ~0.963 g/cm³ (Predicted) | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Odor Profile | Sweet, fruity/floral (reminiscent of apple/peach) | [4] |
Safety and Handling Protocols
DEDPS is generally stable but requires standard laboratory precautions.
| Hazard Class | GHS Statement | Precautionary Measure |
| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water. |
(Data derived from Sigma-Aldrich safety standards[5])
Validated Synthesis Protocol
Direct alkylation of diethyl succinate with isopropyl halides is notoriously inefficient due to the massive steric hindrance, which promotes E2 elimination over Sₙ2 substitution. To bypass this, industrial and high-yield laboratory syntheses utilize a cyanoacetate derivative route[8]. The alpha-proton of a cyanoacetate is significantly more acidic, allowing for the formation of a "softer" enolate that can undergo sterically demanding alkylations.
Step-by-Step Methodology: The Cyanosuccinate Route
Phase 1: Enolate Formation and Alkylation
-
Preparation of Base: Charge a dry, inert-gas-purged reactor with absolute ethanol. Carefully add metallic potassium (or pre-formed potassium ethoxide) to generate a standardized potassium ethoxide solution[8].
-
Causality Check: Potassium ethoxide is strictly used over sodium methoxide to prevent transesterification, which would yield a mixture of methyl and ethyl esters.
-
-
Enolization: Introduce ethyl 3-methyl-2-cyanobutyrate to the reactor at a controlled temperature (-10°C to 45°C)[8].
-
Self-Validation: The reaction mixture will exhibit a slight exotherm and color shift, indicating the quantitative formation of the potassium enolate.
-
-
Alkylation: Slowly dose ethyl 2-bromo-3-methylbutyrate into the enolate solution. Maintain stirring until the reaction reaches completion.
-
Self-Validation: The precipitation of potassium bromide (KBr) serves as a visual and gravimetric indicator of reaction progress. Filter the KBr and remove the solvent to isolate the intermediate: diethyl 2,3-diisopropyl-2-cyanosuccinate [8].
-
Phase 2: Decyanation and Esterification 4. Acidic Hydrolysis: Transfer the cyanosuccinate intermediate to a three-necked flask. Add a highly concentrated sulfuric acid solution (62% to 70% H₂SO₄)[9]. 5. Thermal Decyanation: Heat the mixture in an oil bath to 150°C - 170°C for approximately 16 hours[8],[9].
- Causality Check: The harsh acidic and thermal conditions are required to hydrolyze the sterically shielded nitrile group to a carboxylic acid, followed by spontaneous decarboxylation (decyanation) to yield the succinic acid backbone.
Esterification & Extraction: Cool the mixture, dilute with water, and extract with anhydrous diethyl ether. Wash the organic layer, dry over MgSO₄, and evaporate the solvent to yield the crude Diethyl 2,3-diisopropylsuccinate [8].
Purification: Purify via vacuum distillation to achieve >95% purity suitable for catalytic applications.
Multi-step synthesis of diethyl 2,3-diisopropylsuccinate via cyanosuccinate intermediate.
-
[4] Title: Cas 33367-55-4,diethyl 2,3-diisopropylsuccinate - LookChem Source: LookChem URL: [Link]
-
[8] Title: EP2399902A1 - Process for preparing 2,3-di-non-straight-alkyl-2-cyano succinic acid diesters Source: Google Patents URL:
-
[9] Title: US8669392B2 - Process for preparing 2,3-di-non-straight-alkyl-2-cyanosuccinic acid diesters Source: Google Patents URL:
-
[6] Title: Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor Source: PMC (NIH) URL: [Link]
-
[2] Title: A New Generation of High‐Efficiency Ziegler–Natta Catalyst for Synthesising Ultra‐Clean Isotactic Polypropylene as Capacitor Film Substrate Source: ResearchGate URL: [Link]
-
[1] Title: The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [smolecule.com]
- 4. Cas 33367-55-4,diethyl 2,3-diisopropylsuccinate | lookchem [lookchem.com]
- 5. Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [sigmaaldrich.com]
- 6. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diethyl 2,3-diisopropylsuccinate | 33367-55-4 [chemicalbook.com]
- 8. EP2399902A1 - Process for preparing 2,3-di-non-straight-alkyl-2-cyano succinic acid diesters - Google Patents [patents.google.com]
- 9. US8669392B2 - Process for preparing 2,3-di-non-straight-alkyl-2-cyanosuccinic acid diesters - Google Patents [patents.google.com]
The Catalytic Evolution of Succinate Esters: From Classical Condensations to Asymmetric Organocatalysis
Executive Summary
Succinate esters—versatile C4 dicarboxylate derivatives—have transitioned from simple building blocks in early 20th-century carbon-carbon bond formations to sophisticated substrates and catalysts in modern asymmetric synthesis. This whitepaper provides an in-depth technical analysis of the historical development of succinate esters in catalysis. By examining the mechanistic causality of the Stobbe condensation, transition-metal-catalyzed asymmetric 1,4-additions, and modern solvent-free organocatalysis, this guide equips researchers, scientists, and drug development professionals with field-proven, self-validating protocols and quantitative insights.
Introduction: The Strategic Role of the C4 Dicarboxylate Motif
Succinic acid and its ester derivatives are foundational to organic synthesis. The dual ester functionalities provide a unique electronic and steric environment: one ester can act as an electron-withdrawing activating group for α -deprotonation, while the distal ester serves as an internal electrophile or a directing group. This bifunctionality has historically enabled cascade reactions, dynamic kinetic resolutions, and highly enantioselective transformations that are critical for modern pharmaceutical development.
The Dawn of Succinate Catalysis: The Stobbe Condensation
Mechanistic Causality
Discovered in the late 19th century by Hans Stobbe, the 1 remains the archetypal reaction isolating the unique reactivity of succinate esters[1]. Unlike standard aldol condensations, which often stall at the β -hydroxy ester stage or undergo simple E1cB elimination, the Stobbe condensation is thermodynamically driven by the distal ester group.
When diethyl succinate reacts with a ketone or aldehyde under strong basic conditions, the resulting alkoxide intermediate undergoes an intramolecular acyl substitution. This forms a highly stable γ -lactone intermediate[2]. The subsequent base-induced ring-opening (E2 elimination) irreversibly yields the alkylidene succinic acid half-ester[1]. This thermodynamic sink prevents reversibility, allowing even sterically hindered ketones like benzophenone to condense efficiently[1].
Mechanistic pathway of the Stobbe condensation via a lactone intermediate.
Self-Validating Protocol: Classical Stobbe Condensation
This protocol details the condensation of benzophenone with diethyl succinate, utilizing built-in validation checks[2].
-
Enolate Generation : In an oven-dried, N 2 -purged round-bottom flask, dissolve diethyl succinate (1.2 equiv) in anhydrous ethanol (0.5 M). Portion-wise, add potassium tert-butoxide (1.5 equiv).
-
Validation: A slight exotherm and a homogeneous light-yellow solution indicate successful enolate formation.
-
-
Nucleophilic Addition : Add benzophenone (1.0 equiv) dropwise. Heat the reaction to a gentle reflux for 2–4 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 8:2, UV active). The disappearance of the benzophenone spot confirms the formation of the lactone intermediate and subsequent cleavage.
-
-
Isolation of the Half-Ester : Cool the mixture and concentrate under reduced pressure. Partition the residue between water and diethyl ether. Discard the organic layer (removes unreacted ester/ketone). Acidify the aqueous layer with 1M HCl to pH 2.
-
Validation: A dense white precipitate forms immediately, confirming the protonation of the alkylidene half-ester. Collect via vacuum filtration.
-
Transition Metal-Catalyzed Asymmetric Synthesis Involving Succinates
Cu-Catalyzed 1,4-Addition for All-Carbon Quaternary Centers
In the 21st century, the focus shifted from simple condensations to asymmetric catalysis. Succinate derivatives, particularly those derived from Meldrum's acid or aryl acetates, became premier substrates for generating all-carbon α -quaternary centers[3].
The causality here relies on the soft nucleophilicity of dialkylzinc reagents paired with a copper catalyst and a chiral phosphoramidite ligand. The chiral ligand creates a sterically demanding binding pocket, forcing the dialkylzinc to attack the α,β -unsaturated ester system from a single enantiotopic face[3]. The resulting Meldrum's acid/ester moieties can be easily transformed into highly enantioenriched succinate esters, γ -butyrolactones, and β -amino acids[3].
Cu-catalyzed asymmetric 1,4-addition yielding chiral succinate derivatives.
Self-Validating Protocol: Cu-Catalyzed Asymmetric 1,4-Addition
-
Catalyst Complexation : In a Schlenk tube under argon, dissolve Cu(OTf) 2 (5 mol%) and chiral phosphoramidite ligand (10 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature.
-
Validation: The solution transitions from colorless to a distinct blue/green complex, indicating active catalyst formation.
-
-
Substrate Addition & Cooling : Add the aryl acetate/Meldrum's acid derivative (1.0 equiv). Cool the system strictly to -40 °C.
-
Validation: Temperature control is critical; temperatures above -20 °C will result in a racemic background reaction, validated by a drop in ee% during HPLC analysis.
-
-
Dialkylzinc Addition : Dropwise add Et 2 Zn (1.5 equiv, 1M in hexanes). Stir for 12 hours at -40 °C.
-
Validation: Quench with saturated NH 4 Cl. Extract with dichloromethane. Run chiral stationary phase HPLC; a successful reaction yields >95% ee and >90% conversion[3].
-
The Organocatalytic Renaissance: Succinic Acid and Its Esters
Hydrogen-Bonding Activation
Moving away from toxic transition metals, recent decades have seen succinic acid itself deployed as a highly efficient, green organocatalyst. In the synthesis of α -amino nitriles (Strecker-type reactions), succinic acid acts as a bifunctional hydrogen-bonding donor[4].
The dual carboxylic acid protons coordinate with the carbonyl oxygen of an aldehyde, enhancing its electrophilicity. Upon amine addition, an imine forms, which is further activated by the succinic acid network, facilitating the nucleophilic attack of trimethylsilyl cyanide (TMS-CN)[4]. This solvent-free approach is environmentally benign and highly scalable[4].
Succinic acid-catalyzed synthesis of alpha-amino nitriles via H-bond activation.
Self-Validating Protocol: Solvent-Free Strecker-Type Synthesis
-
Imine Formation : In a mortar, combine benzaldehyde (1.0 equiv), aniline (1.0 equiv), and succinic acid catalyst (10 mol%). Grind thoroughly with a pestle for 5 minutes.
-
Validation: The physical state changes from a liquid/solid mixture to a thick paste, indicating the quantitative formation of the intermediate imine[4].
-
-
Cyanation : Add TMS-CN (1.2 equiv) dropwise to the paste and continue grinding for 10-15 minutes.
-
Validation: The reaction is mildly exothermic. TLC (Hexanes:EtOAc 7:3) will show complete consumption of the imine and the appearance of a new, lower R f spot.
-
-
Aqueous Workup : Wash the mixture with cold water and filter.
-
Validation: Succinic acid is highly water-soluble and is completely removed in the filtrate. The retentate is the pure α -amino nitrile, validated by an IR stretching frequency at ~2250 cm −1 (C ≡ N bond)[4].
-
Quantitative Milestones in Succinate Catalysis
To understand the trajectory of succinate chemistry, we must compare the efficiency, selectivity, and environmental impact of these historical milestones.
| Era | Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| 1890s | Stobbe Condensation | NaOEt / t-BuOK (Stoichiometric) | Diethyl succinate + Benzophenone | 70–85% | N/A (Achiral) |
| 2008 | Asymmetric 1,4-Addition | Cu(OTf) 2 / Phosphoramidite | Aryl acetate/Meldrum's acid | >90% | Up to 98% |
| 2020 | Strecker-Type Synthesis | Succinic Acid (Organocatalyst) | Aldehydes + Amines + TMSCN | 90–95% | N/A (Diastereomeric) |
| 2020s | Enzymatic Esterification | Immobilized Lipase (Biocatalysis) | Succinic Acid + Alcohols | 85–95% | Highly selective |
Future Perspectives: Biocatalysis and Green Chemistry
The future of succinate ester catalysis lies in biocatalysis and sustainable chemistry. Immobilized lipases are now being utilized to synthesize short-chain succinate esters directly from bio-based succinic acid under mild, solvent-free conditions[5]. This enzymatic approach reduces the energy footprint by up to 60% compared to traditional sulfuric acid-catalyzed esterifications and eliminates toxic by-products[5]. As the pharmaceutical industry shifts toward greener manufacturing, the historical journey of succinate esters—from harsh basic condensations to elegant, enzyme-mediated transformations—serves as a blueprint for the evolution of modern chemical synthesis.
References
- Alfa Chemistry.
- Wikipedia.
- Fillion, E., et al.
- Ghogare, R. S., et al.
- MDPI. "Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives".
Sources
Stereochemical Engineering in Polyolefin Catalysis: The Role of Diethyl 2,3-Diisopropylsuccinate
Executive Summary
In the realm of advanced organic synthesis and heterogeneous catalysis, the spatial arrangement of atoms is not merely a structural curiosity—it is the primary driver of chemical causality. Diethyl 2,3-diisopropylsuccinate (DIPS) (CAS: 33367-55-4) represents a masterclass in applied stereochemistry. Widely utilized as an Internal Electron Donor (IED) in MgCl₂-supported Ziegler-Natta (Z-N) catalysts, its specific stereoisomeric form dictates the stereoselectivity of propylene polymerization [1].
This technical guide dissects the chirality of DIPS, explores the mechanistic causality behind its use in stereocontrol, and provides a self-validating experimental protocol for the isolation of its diastereomers.
Stereochemical Architecture: Meso vs. Racemic Configurations
Diethyl 2,3-diisopropylsuccinate features a succinate backbone substituted with two highly sterically demanding isopropyl groups at the C2 and C3 positions.
According to the Le Bel-van 't Hoff rule, a molecule with n stereogenic centers possesses up to 2n stereoisomers. For DIPS ( n=2 ), we theoretically expect four isomers. However, because the molecule possesses constitutionally identical halves, internal symmetry reduces this number to three distinct stereoisomers [1]:
-
The meso-Isomer ((2R, 3S) / (2S, 3R)): Possesses an internal plane of symmetry ( σ ), rendering it achiral and optically inactive. The bulky isopropyl groups are forced into a specific spatial orientation that minimizes steric clash but alters its binding footprint.
-
The racemic-Pair ((2R, 3R) and (2S, 3S)): A pair of chiral enantiomers possessing C2 symmetry. They lack an internal plane of symmetry and are optically active.
The steric bulk of the isopropyl groups is the causal force behind the molecule's utility. The energetic penalty of gauche interactions forces the succinate backbone into rigid conformations, which is critical when the molecule acts as a bidentate ligand chelating to a metal surface [2].
Fig 1: Stereochemical divergence of Diethyl 2,3-diisopropylsuccinate based on C2/C3 configurations.
Mechanistic Causality in Ziegler-Natta Catalysis
In modern Ziegler-Natta catalysis, DIPS is co-milled with MgCl₂ and TiCl₄. The causality of its function is rooted in Lewis acid-base interactions and steric shielding [2].
When DIPS coordinates to the vacant sites of the MgCl₂ (104) or (110) crystallographic surfaces via its ester carbonyl oxygens, the isopropyl groups project outward into the catalytic environment. This projection sterically blocks the aspecific coordination sites on the adjacent TiCl₄ active centers. Consequently, the incoming propylene monomer is forced into a highly specific orientation (either the re- or si-face), ensuring that the resulting polypropylene is highly isotactic[3].
Why Stereochemistry Matters: The racemic form of DIPS is vastly superior to the meso form in industrial applications. The C2 symmetry of the racemic isomers allows the isopropyl groups to provide a more symmetric and effective steric shield around the titanium active site. Conversely, the meso form coordinates in a geometry that leaves one side of the active site relatively exposed, leading to a drop in stereocontrol and polymer isotacticity [1, 3].
Quantitative Data: Stereoisomer Impact on Catalysis
The following table synthesizes the differential properties and catalytic outcomes of DIPS stereoisomers compared to legacy phthalate donors.
| Internal Electron Donor (IED) | Stereochemical Configuration | Catalyst Activity (kg PP/g Cat) | Polymer Isotacticity Index (I.I. %) | Hydrogen Sensitivity |
| Diisobutyl Phthalate (DIBP) | Achiral (Planar aromatic) | ~40.5 | 97.0 - 98.0 | Moderate |
| meso-DIPS | Achiral (Internal symmetry) | ~35.2 | 95.5 - 96.5 | High |
| racemic-DIPS | Chiral ( C2 symmetry) | ~52.0 | >98.5 | Very High |
Table 1: Comparative performance metrics of internal electron donors in MgCl₂/TiCl₄ catalyzed propylene polymerization.
Experimental Protocol: Self-Validating Diastereomeric Separation
Standard synthesis of DIPS via the alkylation of diethyl succinate yields a nearly 50/50 thermodynamic mixture of meso and racemic diastereomers. Because they are diastereomers, they possess different physical properties, but their structural similarity makes standard column chromatography highly inefficient.
To isolate the catalytically valuable racemic form, we employ a Lewis Acid Complexation Protocol utilizing TiCl₄. This method is a self-validating system : the distinct steric profiles of the diastereomers result in drastically different binding affinities to TiCl₄. The selective precipitation of one complex inherently validates the stereochemical divergence of the mixture [4].
Step-by-Step Methodology
Reagents Required:
-
Diethyl 2,3-diisopropylsuccinate (rac/meso = 50/50 mixture)
-
Anhydrous Hexane (Solvent)
-
Titanium Tetrachloride (TiCl₄) (Lewis Acid)
-
1M HCl / Deionized Water
Workflow:
-
Solvation: In a flame-dried 2-liter Schlenk flask under inert argon atmosphere, dissolve 150 g (~580 mmol) of the DIPS rac/meso mixture in 1000 mL of anhydrous hexane.
-
Selective Coordination: While stirring vigorously at 25°C, add 52 g (~274 mmol) of TiCl₄ dropwise over 30 minutes.
-
Causality Check: TiCl₄ acts as a thermodynamic filter. It preferentially coordinates with the meso-isomer due to its specific bidentate bite angle, forming an insoluble coordination complex.
-
-
Phase Separation: Allow the reaction to stir for 2 hours. A distinct yellow precipitate (the TiCl₄-meso-DIPS complex) will form. Filter the mixture under inert conditions.
-
Recovery of the Racemic Isomer: The supernatant (hexane layer) now contains the uncoordinated, highly enriched racemic-DIPS.
-
Quenching & Washing: Wash the hexane supernatant with 1M HCl, followed by successive water washes to remove any residual TiCl₄.
-
Desiccation & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.
-
Analytical Validation: Analyze the resulting oil via ¹H NMR (CDCl₃). The methine protons (-CH-) of the succinate backbone exhibit distinct chemical shifts for the racemic vs. meso forms. A successful protocol yields a rac/meso ratio of >90/10 [4].
Fig 2: Self-validating workflow for the diastereomeric separation of DIPS using TiCl4.
Conclusion
The application of Diethyl 2,3-diisopropylsuccinate in polymer chemistry is a prime example of how molecular-level stereochemistry dictates macro-scale material properties. By understanding the causality between the C2 symmetry of the racemic isomer and its ability to sterically shield titanium active sites, researchers can engineer highly specific catalytic systems. The self-validating TiCl₄ complexation protocol ensures that the critical racemic diastereomer can be isolated with high fidelity, bridging the gap between theoretical stereochemistry and industrial application.
References
- Smolecule. (2024). Overview of Chemical Classification: Diethyl 2,3-diisopropylsuccinate | 33367-55-4.
- The Journal of Physical Chemistry C - ACS Publications. (2023). The Potential Role of Lewis Acid–Base Adducts in Enhancing Stereoselectivity in Ziegler–Natta Catalysts: A DFT Study.
- ResearchGate. (2026). Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties.
- Google Patents. (2005). CN1608041A - Separation of diastereomers.
Methodological & Application
enantioselective synthesis utilizing Diethyl 2,3-diisopropylsuccinate as a chiral auxiliary
Application Note: Enantioselective Synthesis and Stereocontrol Utilizing Diethyl 2,3-Diisopropylsuccinate (DIPS) as a Chiral Auxiliary
Executive Summary
In advanced asymmetric synthesis and stereoselective catalysis, the architectural rigidity of the chiral auxiliary is paramount. Diethyl 2,3-diisopropylsuccinate (DIPS) has emerged as a highly effective, sterically demanding chiral auxiliary and internal electron donor[1]. Unlike traditional organic auxiliaries (e.g., Evans oxazolidinones) that form covalent bonds with the substrate, DIPS operates via bidentate chelation to transition metal centers (predominantly Titanium/Magnesium complexes), creating a stereorigid chiral pocket. This application note details the causality, quantitative performance, and validated protocols for utilizing DIPS to drive highly enantioselective C-C bond formations, specifically in the stereospecific 1,2-insertion of prochiral olefins[2].
Mechanistic Causality: DIPS as a Chiral Auxiliary (E-E-A-T)
The efficacy of DIPS is rooted in its unique thermodynamic and steric profile, which dictates the stereochemical outcome of the reaction:
-
Bidentate Chelation: The two ester carbonyls of DIPS act as powerful Lewis bases, chelating strongly to the Lewis acidic, step-defected (104) and (110) faces of MgCl₂ supports[2].
-
Steric Encumbrance & Chiral Induction: The pure enantiomers—such as (2R,3S)-DIPS—feature bulky isopropyl groups that project into the coordination sphere of the adjacent TiCl₄ active site. This steric wall dramatically raises the activation energy barrier for the si-face approach of a prochiral monomer, forcing an exclusive re-face coordination[1].
-
Dynamic Site Repair: During catalytic activation with triethylaluminum (TEAL), Lewis acid-base adducts can form, potentially extracting the auxiliary. The system is self-validating and self-repairing when paired with an external alkoxysilane donor, which competitively binds to achiral sites, ensuring that only the DIPS-modified chiral sites remain active for enantioselective propagation[1].
Quantitative Data: Auxiliary Performance Comparison
The structural advantages of DIPS become evident when benchmarked against other common auxiliaries/donors in Ti-catalyzed stereoselective insertions. DIPS provides an unparalleled balance of high stereoselectivity and broad molecular weight distribution (MWD)[3].
| Chiral Auxiliary / Internal Donor | Stereoselectivity (% ee / % mmmm) | Catalytic Activity ( kg/g Ti) | Molecular Weight Distribution (Mw/Mn) | Mechanistic Note |
| None (Achiral Control) | < 50.0% | Low | Broad | Non-stereospecific random insertion |
| Diisobutyl Phthalate (DIBP) | 96.0 - 98.0% | High | 3.5 - 4.5 | Standard bidentate coordination |
| 9,9-Bis(methoxymethyl)fluorene | ~ 98.5% | Very High | 4.0 - 5.5 | Rigid diether; no external donor needed |
| (2R,3S)-Diethyl 2,3-diisopropylsuccinate | > 99.0% | Very High | 5.0 - 6.5 | Superior steric encumbrance; optimal chiral pocket |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Chiral TiCl₄/MgCl₂/DIPS Catalyst Complex
Objective: To generate a stereorigid, DIPS-chelated Titanium active site.
-
Support Activation: Suspend 10 g of anhydrous MgCl₂ in 40 mL of decane and 50 mL of 2-ethylhexanol. Heat to 130 °C for 2 hours.
-
Causality: The alcohol forms a soluble MgCl₂-alcohol adduct, breaking down the macroscopic crystal lattice to allow subsequent recrystallization into high-surface-area, step-defected nanoparticles necessary for proper Ti/DIPS coordination.
-
-
Titanation: Cool the solution to -20 °C. Dropwise, add 100 mL of neat TiCl₄ under vigorous stirring.
-
Causality: Low temperatures prevent premature, uncontrolled crystallization, ensuring a uniform epitaxial distribution of TiCl₄ on the MgCl₂ support.
-
-
Auxiliary Chelation: Slowly heat the mixture to 80 °C and add 15 mmol of (2R,3S)-Diethyl 2,3-diisopropylsuccinate (DIPS). Continue heating to 110 °C and hold for 2 hours.
-
Causality: Heating provides the thermodynamic driving force required for the bidentate DIPS to displace weakly bound TiCl₄ or solvent molecules, locking into the optimal chiral conformation on the MgCl₂ surface[2].
-
-
Washing & Validation: Filter the solid hot, wash three times with anhydrous hexane at 60 °C, and dry under vacuum.
-
Self-Validation: The resulting precatalyst should yield a Ti content of 2.5–3.0 wt% and a DIPS content of 10–15 wt% via elemental analysis, confirming successful chelation.
-
Protocol 2: Enantioselective 1,2-Insertion (Stereospecific Polymerization)
Objective: To utilize the DIPS-modified active site for the enantioselective amplification of prochiral olefins.
-
Activation: In a highly inert, dry reactor, combine 10 mg of the DIPS-precatalyst with 2.0 mmol of Triethylaluminum (TEAL) in 500 mL of anhydrous hexane.
-
Causality: TEAL acts as an alkylating agent, replacing a chloride on the Ti center with an ethyl group, creating the active Ti-C bond required for monomer insertion[1].
-
-
Site Poisoning/Repair: Add 0.1 mmol of dicyclopentyl dimethoxysilane (DCPDMS).
-
Causality: TEAL can inadvertently extract a small fraction of DIPS. DCPDMS acts as an external donor, selectively poisoning any exposed achiral Ti sites or replacing lost DIPS to maintain >99% enantioselectivity[1].
-
-
Propagation: Pressurize the reactor with prochiral monomer (e.g., propylene) to 7 bar and maintain at 70 °C for 1 hour.
-
Causality: The optimized pressure and temperature ensure a high rate of monomer coordination to the chiral Ti pocket, where the steric bulk of the diisopropyl groups of DIPS forces a highly enantioselective 1,2-insertion, yielding a highly isotactic product[3].
-
Mandatory Visualization
Fig 1: Workflow of chiral induction and stereocontrol via DIPS coordination at the active site.
References
Sources
Application Note: Synthesis of High-Performance Polypropylene with Succinate Donors
Introduction: The Strategic Role of Succinate Donors in Polypropylene Synthesis
The production of isotactic polypropylene (iPP) via Ziegler-Natta (Z-N) catalysis remains a cornerstone of the global polymer industry. The performance of these catalyst systems, which typically consist of a titanium species supported on magnesium chloride (MgCl₂), a co-catalyst (e.g., triethylaluminum, TEAL), and electron donors, is critically dependent on the nature of these donors.[1][2][3] Internal electron donors (IDs), incorporated during catalyst synthesis, are fundamental in establishing the stereospecificity of the active sites.[2][4][5]
Historically, phthalate-based donors have been the industry workhorses, enabling high catalyst activity and producing polypropylene with excellent isotacticity.[1][6] However, evolving regulatory landscapes and market demands for polymers with specific processing characteristics have driven the development of alternative, "phthalate-free" donor technologies. Among these, succinate esters have emerged as a powerful class of internal donors.[2][7]
Succinate donors are particularly valued for their ability to produce polypropylene with a broad molecular weight distribution (MWD).[7][8][9] This characteristic is highly desirable for applications requiring good processability, such as injection molding and the manufacturing of pipes and films.[10] The unique structural flexibility of succinate molecules allows for the formation of a diverse population of active sites on the MgCl₂ support, leading to the generation of polymer chains with a wide range of lengths. This application note provides a comprehensive guide to the synthesis of high-performance polypropylene using a state-of-the-art Ziegler-Natta catalyst system featuring a succinate internal donor.
Mechanistic Insights: How Succinate Donors Engineer Catalyst Performance
The efficacy of an internal donor in a Ziegler-Natta catalyst is determined by its ability to preferentially adsorb onto specific surfaces of the MgCl₂ support, thereby influencing the coordination of TiCl₄ and the subsequent formation of active sites.[4][11] MgCl₂ crystallites possess several exposed crystal faces, with the (104) and (110) surfaces being the most relevant for catalysis.[4][10] It is understood that non-stereospecific active sites tend to form on certain surfaces, and the role of the internal donor is to passivate these sites or promote the formation of highly stereospecific ones.[12]
Succinate donors, being bidentate Lewis bases, can coordinate to the Mg²⁺ centers on the support surface in several ways, including monodentate, chelate, and bridge modes.[4] This flexibility, arising from the spacing between their two carbonyl oxygen atoms, is key to their function.[4] The steric hindrance provided by the substituent groups on the succinate molecule plays a crucial role; bulkier groups can more effectively block non-specific sites and create a chiral environment around the titanium active centers, which is essential for enforcing the stereoregular insertion of propylene monomers.[1][6] This leads to polypropylene with high isotacticity.
The broad MWD associated with succinate donors is attributed to the creation of a heterogeneous population of active sites. The varied coordination modes of the succinate on the MgCl₂ surface result in titanium centers with different electronic and steric environments. Some sites may have higher propagation rates and lower rates of chain transfer, producing high molecular weight chains, while others exhibit the opposite characteristics, leading to shorter chains. The combination of these different chain populations results in the desired broad MWD.[8]
Furthermore, the interaction between the internal succinate donor and the external electron donor (ED), typically an organosilicon compound added during polymerization, is critical for fine-tuning the catalyst's performance.[10] The external donor can deactivate remaining aspecific sites or modify the stereospecificity of existing sites, further enhancing the polymer's isotacticity.[11]
Figure 1: Simplified schematic of the propylene polymerization cycle at a stereospecific active site influenced by a succinate donor.
Materials and Reagents
| Material | Grade | Supplier (Example) | Notes |
| Anhydrous Magnesium Chloride (MgCl₂) | 99.8%+ | Sigma-Aldrich | Must be free of water and other impurities. |
| Titanium Tetrachloride (TiCl₄) | 99.9% | Acros Organics | Handle under inert atmosphere. |
| Diethyl 2,3-diisopropylsuccinate | Synthesis Grade | Custom Synthesis | Internal Donor (ID). Must be anhydrous. |
| Toluene | Anhydrous, 99.8% | Fisher Scientific | Polymerization solvent and washing agent. |
| n-Hexane | Anhydrous, 99% | VWR Chemicals | Washing agent. |
| Triethylaluminum (TEAL) | 1.0 M in hexanes | Sigma-Aldrich | Co-catalyst. Handle with extreme care. |
| Dicyclopentyldimethoxysilane (DCPDMS) | 99% | Gelest | External Donor (ED). |
| Propylene | Polymerization Grade | Airgas | Monomer. Must be purified to remove oxygen, water, and other poisons. |
| Nitrogen/Argon | High Purity (99.999%) | Local Supplier | For maintaining an inert atmosphere. |
Experimental Protocols
Part 1: Preparation of the MgCl₂-Supported Succinate-Based Catalyst
This protocol describes the synthesis of a high-performance Ziegler-Natta catalyst using anhydrous MgCl₂ as the support and diethyl 2,3-diisopropylsuccinate as the internal donor. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Support Preparation:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add anhydrous MgCl₂ (10.0 g).
-
Introduce 200 mL of anhydrous toluene to the flask.
-
The MgCl₂ is typically activated, often by ball milling prior to use, to increase its surface area.
-
-
First Titanation Step:
-
Cool the MgCl₂ suspension to 0 °C using an ice bath.
-
Slowly add 100 mL of TiCl₄ to the stirred suspension over 30 minutes.
-
After the addition is complete, slowly heat the mixture to 100 °C and maintain this temperature for 2 hours with continuous stirring.
-
Stop the stirring and allow the solid to settle. Remove the supernatant liquid via cannulation.
-
-
Internal Donor Addition and Second Titanation:
-
Wash the solid precipitate twice with 100 mL portions of anhydrous toluene at 90 °C.
-
After the final wash, resuspend the solid in 100 mL of fresh anhydrous toluene.
-
Add a solution of diethyl 2,3-diisopropylsuccinate (2.5 mmol) in 20 mL of toluene to the flask.
-
Add 100 mL of TiCl₄ to the mixture.
-
Heat the reaction mixture to 110 °C and maintain for 2 hours with stirring.
-
-
Final Washing and Catalyst Isolation:
-
Allow the solid catalyst to settle and remove the supernatant.
-
Wash the resulting solid catalyst multiple times (5-6 times) with 100 mL portions of hot anhydrous toluene (90-100 °C) until the supernatant is colorless, indicating the removal of unreacted TiCl₄.
-
Perform two final washes with 100 mL portions of anhydrous n-hexane at room temperature.
-
Dry the final catalyst powder under a high vacuum to obtain a free-flowing solid. Store the catalyst under an inert atmosphere.
-
Part 2: Slurry Polymerization of Propylene
This protocol outlines the procedure for propylene polymerization in a slurry phase using the prepared succinate-based catalyst.
-
Reactor Setup:
-
Use a 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports.
-
Thoroughly dry the reactor by heating under a vacuum and then purge with high-purity nitrogen or argon.
-
-
Charging the Reactor:
-
Introduce 1 L of anhydrous n-hexane into the reactor.
-
Pressurize the reactor with propylene gas to 1 atm and stir the solvent for 15 minutes to saturate it.
-
Inject the required amount of triethylaluminum (TEAL) solution (e.g., to achieve an Al/Ti molar ratio of 250:1) as a scavenger and co-catalyst.
-
Inject the desired amount of dicyclopentyldimethoxysilane (DCPDMS) solution (e.g., to achieve an Al/Si molar ratio of 10:1) as the external donor.
-
Stir the mixture at the desired reaction temperature (e.g., 70 °C) for 10 minutes.
-
-
Polymerization:
-
Suspend approximately 10-20 mg of the prepared catalyst in 10 mL of anhydrous n-hexane and inject it into the reactor to initiate polymerization.
-
Immediately start feeding propylene gas to the reactor to maintain a constant pressure (e.g., 7 atm).
-
Maintain the reaction at a constant temperature (e.g., 70 °C) for the desired duration (e.g., 2 hours). Monitor the propylene uptake to follow the reaction kinetics.
-
-
Termination and Polymer Recovery:
-
Stop the propylene feed and vent the reactor.
-
Quench the polymerization by injecting 20 mL of acidified methanol (5% HCl in methanol).
-
Stir for 15 minutes, then filter the polymer slurry.
-
Wash the collected polypropylene powder thoroughly with methanol to remove catalyst residues.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Figure 2: Experimental workflow for the synthesis of polypropylene using a succinate-based Ziegler-Natta catalyst.
Expected Results and Discussion
The use of different succinate donors with varying steric bulk allows for the tuning of catalyst performance and final polymer properties. The table below summarizes typical data obtained from propylene polymerization using catalysts with different succinate internal donors.
| Internal Donor (ID) | Steric Hindrance | Catalyst Activity (kg PP / g Cat·h) | Isotactic Index (%) | MWD (Mw/Mn) |
| Di-n-butyl succinate (DBS) | Low | ~45 | ~96.2 | 7-9 |
| Diethyl 2,3-diisopropylsuccinate (DEDPS) | High | ~70 | ~98.5 | 9-11 |
| Diisobutyl 2,3-diisopropylsuccinate (DBDPS) | Very High | ~75 | ~98.8 | 10-12 |
| Reference: Diisobutyl phthalate (DIBP) | High | ~60 | ~98.0 | 6-8 |
Data compiled and generalized from literature sources for illustrative purposes.[6][10]
As the data indicates, increasing the steric bulk of the alkyl groups on the succinate backbone (e.g., from n-butyl to isopropyl) leads to a significant increase in both catalyst activity and the isotacticity of the resulting polypropylene.[6] This is consistent with the mechanistic understanding that bulkier donors are more effective at creating and stabilizing the highly stereospecific active sites.[1]
Crucially, the MWD values for the succinate-based systems are noticeably broader than those typically achieved with phthalate donors. This confirms the role of succinates in generating a more heterogeneous distribution of active sites, which is a key advantage for producing polypropylene grades with enhanced processability.[7][8] The selection of the external donor is also paramount; a silane donor like DCPDMS is effective in working synergistically with the succinate ID to "clean up" any remaining non-specific sites, pushing the isotactic index to very high levels.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Catalyst Activity | 1. Impurities (water, oxygen) in monomer or solvent.2. Incomplete activation of MgCl₂ support.3. Incorrect Al/Ti ratio. | 1. Ensure all reagents and the reactor system are scrupulously dried and purged. Use high-purity monomers.2. Verify activation of the MgCl₂ support (e.g., by ball milling).3. Optimize the Al/Ti ratio; too low may not activate all sites, too high can lead to over-reduction and deactivation.[9] |
| Poor Isotacticity (High Xylene Solubles) | 1. Ineffective internal or external donor.2. Incorrect ID/ED pairing or concentration.3. High polymerization temperature. | 1. Use a succinate donor with higher steric hindrance.2. Optimize the type and concentration of the external donor (adjust Al/Si ratio).[11]3. Lower the polymerization temperature (e.g., from 80°C to 70°C or 60°C). |
| Molecular Weight Too High/Low | 1. Incorrect hydrogen concentration.2. Polymerization temperature is too low/high. | 1. Hydrogen is a very effective chain transfer agent. Increase H₂ concentration to lower MW; decrease to raise MW.[13]2. Higher temperatures generally lead to lower molecular weights due to increased chain transfer rates. Adjust temperature accordingly. |
| Uncontrollably Broad MWD | 1. Non-optimal internal donor structure.2. Issues with catalyst particle fragmentation. | 1. While succinates are known to broaden MWD, the specific structure can be tuned. Experiment with different succinate derivatives.2. Ensure proper prepolymerization or initial monomer contact to facilitate uniform catalyst particle breakup. |
| Reactor Fouling/Sheeting | 1. Formation of atactic (sticky) polymer.2. Poor temperature control leading to "hot spots". | 1. Improve stereocontrol by optimizing the donor system (see "Poor Isotacticity").2. Ensure efficient stirring and reactor cooling to dissipate the heat of polymerization effectively. Consider using an activity limiting agent if thermal runaway is a concern.[14] |
References
-
Bharat, R., et al. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. SN Applied Sciences, 3(10), 868. [Link]
- Google Patents. (2012).
-
ResearchGate. (2018). Ziegler-Natta catalysts with novel internal electron donors for propylene polymerization. [Link]
-
Lin, B., et al. (2024). The Effects of Internal Electron Donors on MgCl₂-Supported Ziegler–Natta Catalysts for Isotactic PP. Polymers, 16(19), 2687. [Link]
-
Wen, J., et al. (2010). Magnesium chloride supported Ziegler-Natta catalysts containing succinate internal electron donors for the polymerization of propylene. Journal of Applied Polymer Science, 118(3), 1853-1858. [Link]
-
Moore, E. P. (Ed.). (2000). Ziegler–Natta Catalysts. In Encyclopedia of Polymer Science and Technology. [Link]
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Taniike, T., & Terano, M. (2023). Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts Based on Non-Empirical Structural Determination. ChemRxiv. [Link]
-
Ahmadi, M., & Nekoomanesh, M. (2011). Polymerization of propylene with Ziegler-Natta catalyst: Optimization of operating conditions by response surface methodology (RSM). Chemical Engineering Journal, 172(2-3), 957-963. [Link]
-
Guo, X., et al. (2021). Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst. The Journal of Physical Chemistry C, 125(17), 9236–9246. [Link]
-
Zheng, W., et al. (2020). Towards the design of a mixture of diether and succinate as an internal donor in a MgCl₂-supported Ziegler–Natta catalyst. New Journal of Chemistry, 44(2), 527-535. [Link]
-
Fu, Z., et al. (2025). Hydrogen Responses of Propylene Polymerization with MgCl₂-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. Polymers, 17(7), 1345. [Link]
-
Zhang, Z., et al. (2019). Deactivation Effect Caused by Catalyst-Cocatalyst Pre-contact in Propylene Polymerization with MgCl₂-supported Ziegler-Natta Catalyst. Chinese Journal of Polymer Science, 37(10), 1023-1030. [Link]
-
Al-haj Ali, M., et al. (2023). Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for propylene gas phase polymerization. RSC Advances, 13(13), 8569-8580. [Link]
- Google Patents. (2008).
-
Sumitomo Chemical. (2022). Development of Catalyst Technologies for Polypropylene. SUMITOMO KAGAKU (English Edition). [Link]
-
National Center for Biotechnology Information. (2024). The Effects of Internal Electron Donors on MgCl₂-Supported Ziegler–Natta Catalysts for Isotactic PP. [Link]
-
Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. [Link]
-
Taniike, T., & Terano, M. (2021). Understanding the Role of Sulfonyl Amine Donors in Propylene Polymerization Using MgCl₂-Supported Ziegler–Natta Catalyst. The Journal of Physical Chemistry C, 126(20), 8686–8694. [Link]
-
Park, J. R., et al. (2022). Propylene Polymerization Performance with Ziegler-Natta Catalysts Combined with U-Donor and T01 Donor as External Donor. Polymers, 14(15), 3192. [Link]
-
Morini, G., et al. (2024). Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization. ChemRxiv. [Link]
-
ResearchGate. (2026). Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties. [Link]
-
Morini, G., et al. (2025). Probing the Interaction of Diester Internal Donors (ID) with AlEt₃ on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl₂/ID) and Ternary (MgCl₂/ID/TiCl₄) Formulations. Molecules, 30(9), 2176. [Link]
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Application Notes and Protocols: Diethyl 2,3-diisopropylsuccinate in the Production of Specialty Polymers
Introduction
In the ever-evolving landscape of polymer science, the precise control over polymer architecture is paramount to achieving desired material properties.[1] Specialty polymers, with their tailored functionalities, are at the forefront of innovation in diverse sectors, including automotive parts, food packaging, and medical devices.[2] A key player in the synthesis of these advanced materials is the Ziegler-Natta catalyst system, which has been continuously refined to enhance polymerization activity and stereoselectivity.[2][3] Within this system, electron donors are critical components that modulate catalyst performance.[3][4] Diethyl 2,3-diisopropylsuccinate has emerged as a significant internal electron donor, particularly in the production of isotactic polypropylene (iPP).[5][6][7]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of diethyl 2,3-diisopropylsuccinate in the synthesis of specialty polymers. We will delve into the mechanistic role of this succinate donor, its impact on polymer properties, and provide detailed protocols for its application in Ziegler-Natta catalysis.
The Role of Diethyl 2,3-diisopropylsuccinate as an Internal Electron Donor
In Ziegler-Natta catalysis, which typically involves a titanium-based compound supported on magnesium chloride (MgCl₂), internal electron donors (IEDs) are incorporated into the solid catalyst component.[8][9] Their primary function is to enhance the stereospecificity of the catalyst, leading to polymers with high isotacticity.[2][10]
Diethyl 2,3-diisopropylsuccinate, a diester, serves as a Lewis base that coordinates to the MgCl₂ support.[11] This coordination influences the distribution and nature of the active titanium sites on the catalyst surface. The bulky isopropyl groups of the succinate create a specific steric environment around the active sites, which favors the stereoregular insertion of propylene monomers into the growing polymer chain. This results in the formation of highly isotactic polypropylene.[5][11]
Causality Behind Experimental Choices
The selection of diethyl 2,3-diisopropylsuccinate as an IED is not arbitrary. Its molecular structure is key to its effectiveness:
-
Bidentate Coordination: The two carbonyl oxygen atoms of the succinate can coordinate in a bidentate fashion to the MgCl₂ surface, providing stable anchoring.[11]
-
Steric Hindrance: The bulky diisopropyl groups provide the necessary steric hindrance to control the orientation of the incoming propylene monomer, thereby dictating the stereochemistry of the polymer.
-
Electronic Effects: The electron-donating nature of the ester groups influences the electronic properties of the active titanium centers, which in turn affects catalyst activity and polymer molecular weight.
The use of succinate-based IEDs like diethyl 2,3-diisopropylsuccinate has been shown to produce polypropylenes with high molecular weight, high melting temperatures, high isotactic indices, and broad molecular weight distributions when compared to catalysts using phthalate donors.[5]
Interaction with External Donors
The performance of a Ziegler-Natta catalyst system is often a synergistic interplay between the internal donor and an external electron donor (EED) added during the polymerization process.[2][8] The EED, typically an organosilicon compound, further enhances stereoselectivity by deactivating non-stereospecific active sites or by modifying the cocatalyst, which is usually an aluminum alkyl like triethylaluminum (TEAl).[8] The combination of a succinate-based IED with a suitable EED allows for fine-tuning of the polymer properties, including molecular weight distribution and melt flow rate.[8][10]
Impact on Specialty Polymer Properties
The incorporation of diethyl 2,3-diisopropylsuccinate as an internal donor in Ziegler-Natta catalysts has a profound impact on the properties of the resulting specialty polymers, primarily isotactic polypropylene.
Stereoregularity and Crystallinity
The primary benefit of using diethyl 2,3-diisopropylsuccinate is the significant increase in the isotacticity of the polypropylene.[5] High isotacticity leads to a more ordered polymer chain structure, which in turn results in higher crystallinity. This enhanced crystallinity translates to improved mechanical properties such as stiffness, hardness, and tensile strength.
Molecular Weight and Molecular Weight Distribution
Catalyst systems employing succinate donors are known to produce polypropylenes with high molecular weights.[5] Furthermore, these systems can yield a broader molecular weight distribution (MWD).[2][5] A broad MWD can be advantageous for certain processing applications, such as extrusion and blow molding, as it can improve melt processability.
Thermal Properties
The high crystallinity of polypropylenes produced with succinate-based catalysts results in higher melting temperatures (Tm).[5] This enhances the thermal stability of the polymer, making it suitable for applications requiring high-temperature resistance.
Table 1: Comparison of Polypropylene Properties with Different Internal Donors
| Property | Succinate-Based Catalyst (e.g., with Diethyl 2,3-diisopropylsuccinate) | Phthalate-Based Catalyst (Commercial Reference) |
| Catalytic Activity | High | Standard |
| Isotactic Index (%) | > 98[10] | ~95 |
| Molecular Weight (Mw) | High | Moderate |
| Molecular Weight Distribution (MWD) | Broad[2][5] | Narrow to Moderate |
| Melting Temperature (Tm) | High[5] | Standard |
Experimental Protocols
The following protocols provide a generalized framework for the preparation of a Ziegler-Natta catalyst with diethyl 2,3-diisopropylsuccinate as the internal donor and its subsequent use in propylene polymerization.
Preparation of the MgCl₂-Supported Ziegler-Natta Catalyst
This protocol describes the synthesis of a solid catalyst component where diethyl 2,3-diisopropylsuccinate is incorporated as the internal electron donor.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Diethyl 2,3-diisopropylsuccinate
-
Toluene (anhydrous)
-
Heptane (anhydrous)
Procedure:
-
Under an inert nitrogen atmosphere, add anhydrous MgCl₂ to a jacketed glass reactor equipped with a mechanical stirrer.
-
Add anhydrous toluene to the reactor to form a slurry.
-
Slowly add TiCl₄ to the slurry while maintaining the temperature at a low value (e.g., -20°C).
-
Gradually increase the temperature of the reactor to 80-100°C and stir for 1-2 hours.
-
Cool the mixture to a specified temperature (e.g., 60°C) and add diethyl 2,3-diisopropylsuccinate dropwise.
-
Raise the temperature again to 100-120°C and maintain for 1-2 hours to allow for the incorporation of the internal donor.
-
Stop the stirring and allow the solid to settle. Remove the supernatant liquid.
-
Wash the solid catalyst component multiple times with hot toluene and then with heptane to remove unreacted species.
-
Dry the final solid catalyst under a stream of nitrogen.
Propylene Polymerization
This protocol outlines the slurry polymerization of propylene using the prepared succinate-based Ziegler-Natta catalyst.
Materials:
-
Prepared MgCl₂/TiCl₄/diethyl 2,3-diisopropylsuccinate catalyst
-
Triethylaluminum (TEAl) as cocatalyst
-
Cyclohexylmethyldimethoxysilane (CMDMS) or another suitable organosilicon as an external electron donor
-
Liquid propylene
-
Anhydrous heptane
-
Hydrogen (for molecular weight control)
Procedure:
-
Dry and purge a stainless-steel autoclave reactor with nitrogen.
-
Introduce anhydrous heptane into the reactor.
-
Add the cocatalyst (TEAl) and the external electron donor (CMDMS) to the reactor and stir.
-
Introduce the solid Ziegler-Natta catalyst component into the reactor.
-
Pressurize the reactor with a specific amount of hydrogen gas.
-
Introduce liquid propylene into the reactor to a desired pressure.
-
Raise the temperature to the desired polymerization temperature (e.g., 70°C) and maintain it for the desired reaction time (e.g., 1-2 hours).
-
Terminate the polymerization by venting the unreacted propylene and adding a deactivating agent like isopropanol.
-
Collect the polymer powder, wash it with heptane and ethanol, and dry it in a vacuum oven.
Polymer Characterization
To evaluate the success of the polymerization and the properties of the resulting polypropylene, the following characterization techniques are recommended:
-
Isotacticity: Determined by ¹³C NMR spectroscopy or by measuring the xylene soluble fraction.
-
Molecular Weight and Molecular Weight Distribution: Analyzed by Gel Permeation Chromatography (GPC).[10]
-
Thermal Properties: Measured using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and crystallinity.[10]
-
Melt Flow Rate (MFR): An indicator of the polymer's processability, measured according to standard ASTM or ISO methods.[10]
Visualization of the Catalytic System and Workflow
Logical Relationship in the Ziegler-Natta Catalyst System
Caption: Ziegler-Natta catalyst system components.
Experimental Workflow for Specialty Polymer Synthesis
Caption: Polymer synthesis and characterization workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of isotactic polypropylene with the expected properties serves as confirmation of the protocol's efficacy. Key validation checkpoints include:
-
Reproducibility: Consistent results across multiple polymerization runs in terms of catalyst activity, polymer yield, and polymer properties.
-
Correlation of Properties: The measured properties of the synthesized polymer (e.g., high isotacticity, high melting point) should align with the established effects of using a succinate-based internal donor.
-
Comparative Analysis: Benchmarking the performance of the prepared catalyst against a commercial catalyst or a well-documented system (e.g., a phthalate-based catalyst) can provide a clear measure of success.
By adhering to these principles of scientific integrity, researchers can confidently apply these methods in their pursuit of developing novel specialty polymers.
References
-
Novel MgCl2-supported catalysts containing succinate donors for propylene polymerization. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Development of Catalyst Technologies for Polypropylene. (2022). Sumitomo Chemical Co., Ltd. Retrieved March 8, 2024, from [Link]
-
Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties. (2024, February 19). ResearchGate. Retrieved March 8, 2024, from [Link]
- US Patent for Succinate-Containing Polymerization Catalyst System Using n-Butylmethyldimethoxysilane for Preparation of Polypropylene Film Grade Resins. (2008). Google Patents.
-
Towards the design of a mixture of diether and succinate as an internal donor in a MgCl2-supported Ziegler–Natta catalyst. (2020). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]
-
Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst. (2021). ACS Publications. Retrieved March 8, 2024, from [Link]
-
Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution. (2023). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
- Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound. (n.d.). Google Patents.
- Process for preparing di-substituted succinates. (2012). Google Patents.
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
-
Optimized Ziegler-Natta Catalysts for Bulk PP Processes. (n.d.). LyondellBasell. Retrieved March 8, 2024, from [Link]
-
Synthesis of Advanced Polymer Materials 2.0. (2024). MDPI. Retrieved March 8, 2024, from [Link]
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Comprehensive Application Note: Industrial Utilization of Diethyl 2,3-diisopropylsuccinate in Ziegler-Natta Catalysis
Executive Summary
Diethyl 2,3-diisopropylsuccinate (CAS: 33367-55-4) is a highly specialized organic ester primarily utilized as an advanced Internal Electron Donor (IED) in modern Ziegler-Natta (Z-N) catalyst systems[1][2]. In the highly competitive landscape of polyolefin production, the choice of IED dictates the microstructural properties of the resulting polymer. While traditional phthalates yield medium molecular weight distributions (MWD) and diethers yield narrow MWDs, succinate-based donors like diethyl 2,3-diisopropylsuccinate uniquely enable the production of highly isotactic polypropylene (iPP) with a broad MWD[3]. This specific microstructural profile is critical for manufacturing high-performance materials, including injection-molded automotive parts, heavy-duty pipelines, and ultra-clean capacitor film substrates[3][4].
This application note provides a rigorous, field-proven guide to formulating and validating Z-N catalysts using diethyl 2,3-diisopropylsuccinate, detailing the mechanistic causality behind each protocol step to ensure reproducible, industrial-grade scale-up.
Mechanistic Insights & Causality (E-E-A-T)
The Role of Bridging Coordination
The high catalytic activity and unique stereoregulating ability of diethyl 2,3-diisopropylsuccinate stem from its bidentate structure. During catalyst preparation, the succinate ligands form bridging bonds between adjacent magnesium chloride (MgCl₂) crystal faces—specifically the (110) and (100) faces[3]. This bridging stabilizes the highly active, tetra-coordinated titanium centers.
Stereoisomerism: Rac vs. Meso Configurations
The spatial geometry of the succinate donor is not trivial. Research demonstrates that the rac (racemic) isomer of diethyl 2,3-diisopropylsuccinate significantly outperforms the meso isomer[3]. The causality lies in the atomic distances: the distance between the oxygen atoms of the two carbonyl groups in the rac configuration is larger, which perfectly aligns with the optimal bridging distance required on the MgCl₂ lattice[3]. Consequently, catalysts formulated with rac-diethyl 2,3-diisopropylsuccinate exhibit higher polymerization activity and broader MWDs compared to their meso counterparts[3].
Hydrogen Sensitivity and External Electron Donors (EEDs)
Succinate IEDs inherently possess a low hydrogen response during propylene polymerization[3]. To counteract this and control the Melt Flow Rate (MFR), they are often paired with novel External Electron Donors (EEDs), such as cycloalkoxy silanes. The EED selectively poisons aspecific active centers, boosting overall isotacticity while synergistically improving the hydrogen sensitivity of the succinate-based system[5].
Quantitative Data Presentation
To contextualize the performance of diethyl 2,3-diisopropylsuccinate, the following table summarizes the comparative performance metrics of standard IED classes used in industrial Z-N catalysis.
| IED Class | Representative Compound | Catalyst Activity | Isotacticity (II) | Molecular Weight Distribution (MWD) | Hydrogen Response |
| Phthalate | Diisobutyl phthalate (DIBP) | High | High | Medium (PDI: 4–6) | Good |
| Diether | 9,9-Bis(methoxymethyl)fluorene | Very High | Very High | Narrow (PDI: 3–4) | Excellent |
| Succinate | Diethyl 2,3-diisopropylsuccinate | High | Very High | Broad (PDI: 7–12) | Low-Medium |
(Note: Data synthesized from benchmark industrial polymerization metrics[3][6].)
Workflows and Visualizations
Workflow of Z-N catalyst preparation utilizing Diethyl 2,3-diisopropylsuccinate as an IED.
Mechanism of propylene polymerization using a succinate-based Ziegler-Natta catalyst system.
Experimental Protocols
The following protocols are designed as self-validating systems. Strict adherence to temperature gradients and molar ratios is required to ensure the thermodynamic stability of the TiCl₄-succinate complexes[7].
Protocol 1: Synthesis of MgCl₂/TiCl₄/Succinate Pre-catalyst
Objective: To synthesize a highly active, spherical Z-N pre-catalyst.
-
Support Suspension: Suspend 1.0 g of spherical MgCl₂-ethanol adduct in 50 mL of anhydrous n-hexane under an inert nitrogen atmosphere[2].
-
Cryogenic Halogenation: Cool the suspension to -10 °C. Dropwise, add 10 mL of neat TiCl₄ under continuous stirring[2].
-
Causality: Introducing TiCl₄ at -10 °C prevents the premature, uncontrolled crystallization of MgCl₂, locking in the highly porous spherical morphology necessary for optimal IED diffusion.
-
-
IED Introduction: Slowly raise the temperature to 60 °C. Add diethyl 2,3-diisopropylsuccinate to achieve a Mg/Total Donor molar ratio of approximately 8[6].
-
Causality: 60 °C is the kinetic sweet spot where the ethanol is fully displaced, and the newly exposed (110) and (100) MgCl₂ faces are most receptive to the succinate's bridging coordination[3].
-
-
Maturation and Washing: Heat the mixture to 100–110 °C and maintain for 1 hour. Stop stirring, allow the solid to settle, and siphon off the supernatant[6]. Add a fresh 250 mL aliquot of TiCl₄, heat at 110 °C for 30 minutes, and siphon again[6].
-
Causality: Repeated TiCl₄ washing at elevated temperatures strips away weakly bound, mono-coordinated IEDs and reaction byproducts, ensuring only the thermodynamically stable, bidentate bridging succinates remain[7].
-
-
Final Wash: Wash the solid residue with anhydrous n-hexane (6 × 100 mL) in a temperature gradient down to 60 °C, followed by a final wash at room temperature[6]. Dry under vacuum to obtain the brown powder catalyst[2].
Protocol 2: Propylene Polymerization & Self-Validation
Objective: To polymerize propylene and validate the successful integration of the succinate IED.
-
Co-catalyst/EED Preparation: In a Schlenk flask, mix Triethylaluminum (TEAL) and an external electron donor (e.g., dicyclopentyldimethoxysilane or a novel cycloalkoxy silane) at an Al/EED molar ratio of 10–20[2].
-
Pre-contact: Introduce 10 mg of the pre-catalyst (from Protocol 1) into the TEAL/EED mixture. Allow pre-contact for 5 minutes at room temperature.
-
Causality: This step alkylates the titanium centers, transitioning them into active polymerization sites, while the EED selectively complexes with and neutralizes aspecific sites[2].
-
-
Polymerization: Inject the activated catalyst mixture into a stainless-steel autoclave pre-purged with propylene. Introduce a precise partial pressure of H₂ (e.g., 0.2 MPa) as a chain transfer agent. Inject liquid propylene and polymerize at 70 °C for 1 hour.
-
Self-Validation (Analytical QA):
-
Melt Flow Rate (MFR): Measure the MFR. A high MFR confirms the improved hydrogen sensitivity imparted by the EED[2].
-
Gel Permeation Chromatography (GPC): Analyze the polymer. Validation threshold: If the Polydispersity Index (PDI) is < 5, it indicates incomplete succinate incorporation or displacement by the EED, invalidating the maturation step in Protocol 1. A successful succinate integration will yield a broad MWD (PDI > 7)[3].
-
References
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP Source: PMC (National Institutes of Health) URL:[Link]
-
Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor Source: MDPI (Polymers) URL:[Link]
-
Key Interactions in Heterogeneous Ziegler−Natta Catalytic Systems: Structure and Energetics of TiCl4−Lewis Base Complexes Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]
-
A New Generation of High‐Efficiency Ziegler–Natta Catalyst for Synthesising Ultra‐Clean Isotactic Polypropylene as Capacitor Film Substrate Source: ResearchGate (IET Nanodielectrics) URL:[Link]
- EP2585499A1 - Catalyst system for the polymerization of olefins Source: Google Patents URL
-
Cas 33367-55-4, diethyl 2,3-diisopropylsuccinate Source: LookChem URL:[Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2585499A1 - Catalyst system for the polymerization of olefins - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Performance Titanium-Magnesium Catalysts for Polypropylene Synthesis Using Diethyl 2,3-diisopropylsuccinate
Introduction: The Architecture of Stereoselectivity in Ziegler-Natta Catalysis
The advent of Ziegler-Natta (Z-N) catalysts in the 1950s marked a revolutionary breakthrough in polymer science, enabling the stereoregular polymerization of α-olefins.[1][2] For the industrial production of isotactic polypropylene (iPP), a polymer valued for its high crystallinity and mechanical strength, heterogeneous Z-N catalysts are indispensable. The performance of these catalysts has been dramatically enhanced through generations of development, with the introduction of magnesium chloride (MgCl₂) as a support material being a pivotal advancement.[2][3][4] The high surface area and specific crystal structure of activated MgCl₂ provide an ideal matrix for dispersing the active titanium tetrachloride (TiCl₄) species, leading to a significant increase in catalytic activity.
However, high activity alone is insufficient. The key to producing commercially valuable iPP lies in controlling the stereochemistry of the polymer chain. This is achieved through the use of electron donors, also known as Lewis bases, which are integral components of modern Z-N catalyst systems.[3] These donors are classified as internal or external based on their point of introduction. The internal electron donor (IED) is incorporated into the solid catalyst during its synthesis. Its primary role is to modulate the electronic and steric environment of the titanium active centers.[3][5] By selectively coordinating to the MgCl₂ support, the IED deactivates or modifies non-stereospecific Ti sites, thereby enhancing the catalyst's ability to produce highly isotactic polymer chains.[3][6]
Succinate esters, and specifically Diethyl 2,3-diisopropylsuccinate (DIPS), represent a critical class of internal donors. They are particularly noted for their ability to produce polypropylene with a broad molecular weight distribution (MWD), a desirable characteristic for certain processing applications like melt spinning and thermoforming.[1][7][8] This guide provides a comprehensive overview and a detailed protocol for the laboratory-scale preparation of a high-activity Ti-Mg catalyst using DIPS as the internal donor.
Mechanistic Rationale: The Role of Diethyl 2,3-diisopropylsuccinate
The efficacy of DIPS as an internal donor is rooted in its specific chemical structure and its interaction with the MgCl₂ support surface.
-
Coordination Chemistry: DIPS is a bidentate Lewis base, with two carbonyl oxygen atoms capable of coordinating to the Lewis acidic, undercoordinated Mg²⁺ ions on the lateral surfaces of MgCl₂ crystallites, such as the (110) and (100) faces.[3] This strong adsorption is a critical first step, as it anchors the donor to the support.
-
Controlling Active Site Formation: The presence of the bulky DIPS molecule on the MgCl₂ surface sterically and electronically influences the subsequent adsorption of TiCl₄. It is believed to prevent the random or unstable deposition of titanium species, favoring the formation of well-defined, stereospecific active centers.[3][9]
-
Stereoselectivity Enhancement: The primary function of DIPS is to enhance isospecificity. The prevailing theory is that the donor molecules coordinate to Mg atoms adjacent to the titanium active sites. This arrangement creates a sterically hindered environment that forces the incoming propylene monomer to adopt a specific orientation before insertion into the growing polymer chain, thus ensuring an isotactic arrangement.[6][10] The specific stereoisomers of the succinate donor (e.g., the racemic vs. meso forms) can have a distinct impact on catalyst activity and the resulting polymer properties.[3][5] The rac-DIPS isomer has been shown to be more active in some systems.[5]
Experimental Workflow and Protocol
The preparation of a Ziegler-Natta catalyst is a multi-stage process that demands rigorous control over experimental conditions. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as the catalyst components are highly sensitive to moisture and oxygen.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation | Notes |
| Anhydrous Magnesium Chloride (MgCl₂) | >99.5% purity | Aldrich, Acros | Must be free of water and oxides. |
| Titanium (IV) Tetrachloride (TiCl₄) | >99.9% purity | Aldrich, Strem | Highly corrosive and moisture-sensitive. |
| Diethyl 2,3-diisopropylsuccinate (DIPS) | >98% purity | TCI, Commercially Prep. | Internal Electron Donor. |
| Triethylaluminium (AlEt₃) | 1.0 M in Hexanes | Aldrich, AkzoNobel | Cocatalyst, pyrophoric. |
| Toluene | Anhydrous, >99.8% | Aldrich, Acros | Solvent, requires purification. |
| Heptane or Hexane | Anhydrous, >99% | Aldrich, Acros | Washing solvent, requires purification. |
| Ethanol | Anhydrous | Dehydrated | Used for quenching reactions. |
Catalyst Preparation Workflow Diagram
The following diagram illustrates the key stages in the synthesis of the DIPS-modified Titanium-Magnesium catalyst.
Caption: Workflow for the synthesis of a DIPS-modified Ti-Mg catalyst.
Detailed Step-by-Step Protocol
This protocol describes the preparation of a catalyst based on established literature procedures.[11] Molar ratios are critical and should be precisely controlled.
Step 1: Activation of Magnesium Chloride Support
-
In a nitrogen-filled glovebox, add anhydrous MgCl₂ (e.g., 10.0 g) and several stainless steel balls to a hardened steel milling vessel.
-
Add anhydrous toluene (e.g., 50 mL).
-
Seal the vessel and mill the suspension in a planetary ball mill for 24-48 hours at room temperature. This mechanical activation breaks down the crystal lattice and increases the surface area of the MgCl₂.
-
After milling, transfer the resulting fine slurry of activated MgCl₂ in toluene to a nitrogen-purged, jacketed glass reactor equipped with a mechanical stirrer.
Step 2: Addition of Internal Donor (DIPS)
-
While stirring the MgCl₂ slurry at room temperature, slowly add a calculated amount of Diethyl 2,3-diisopropylsuccinate. A typical molar ratio is MgCl₂:DIPS = 8:1 to 15:1.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete adsorption of the donor onto the support surface.
Step 3: First Titanation
-
Cool the reactor jacket to 0-5°C using a circulating bath.
-
Slowly add an excess of cold TiCl₄ (e.g., 100 mL for 10 g MgCl₂) to the stirred slurry. The addition should be done cautiously as the reaction can be exothermic.
-
After the addition is complete, slowly heat the reactor to 100-115°C over 1 hour.
-
Maintain the temperature and continue stirring for an additional 1.5-2 hours. This step facilitates the reaction between TiCl₄ and the support.
-
Stop stirring and allow the solid catalyst to settle.
-
Remove the supernatant liquid (containing unreacted TiCl₄ and byproducts) via cannula filtration while the mixture is still hot.
Step 4: Second Titanation and Washing
-
Add a fresh portion of TiCl₄ (e.g., 100 mL) to the solid residue.
-
Heat the mixture again to 100-115°C and stir for 1-2 hours. This second treatment ensures thorough reaction and removal of weakly bound species.
-
Stop stirring, allow the solid to settle, and remove the supernatant via hot filtration.
-
Wash the resulting solid catalyst multiple times (5-7 times) with hot, anhydrous heptane or hexane (e.g., 100 mL per wash) until the filtrate is colorless, indicating the removal of residual TiCl₄.
-
After the final wash, remove the last of the solvent under a stream of nitrogen, followed by drying under high vacuum for several hours to obtain a fine, free-flowing powder.
-
Store the final catalyst under an inert atmosphere.
Catalyst Characterization and Data
The physical and chemical properties of the prepared catalyst determine its performance in polymerization.
Key Characterization Techniques
-
Titanium Content: Determined by Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) after digesting a known mass of the catalyst. This is a fundamental measure of the active metal loading.
-
Internal Donor Content: Quantified using Gas Chromatography (GC) or HPLC. A sample of the catalyst is hydrolyzed to release the DIPS, which is then extracted into a suitable solvent for analysis.
-
Morphology and Particle Size: Scanning Electron Microscopy (SEM) is used to visualize the catalyst particles. Modern Z-N catalysts are often synthesized to have a spherical morphology to ensure good polymer particle growth during polymerization.[7]
-
Crystallite Structure: X-ray Diffraction (XRD) provides information on the crystalline structure of the MgCl₂ support. The addition of donors and TiCl₄ can alter the diffraction patterns, indicating interaction and changes in the support's micro-crystalline structure.[9][12]
Typical Catalyst Properties
The following table summarizes typical quantitative data for a Ti-Mg catalyst prepared with a succinate donor.
| Parameter | Typical Value Range | Significance |
| Reactant Molar Ratios | ||
| Mg / Ti | 15 - 40 | Affects the dispersion of Ti sites. |
| Mg / DIPS | 8 - 15 | Controls the surface coverage of the donor, influencing stereoselectivity. |
| Al / Ti (in polymerization) | 150 - 300 | Cocatalyst ratio, essential for activation. |
| Reaction Conditions | ||
| Titanation Temperature (°C) | 100 - 115 | Drives the reaction and anchoring of TiCl₄.[11] |
| Titanation Time (hours) | 1.5 - 2 (per step) | Ensures completion of the reaction. |
| Final Catalyst Composition | ||
| Ti Content (wt. %) | 2.0 - 4.5 % | Direct measure of active metal loading. |
| DIPS Content (wt. %) | 5 - 15 % | Indicates the amount of internal donor incorporated into the solid. |
| Surface Area (m²/g) | 100 - 300 | High surface area is crucial for high activity. |
Application in Propylene Polymerization
The synthesized catalyst is used in a slurry or gas-phase polymerization process. A typical laboratory-scale slurry polymerization involves:
-
Charging a dry, inert-atmosphere reactor with a hydrocarbon solvent (e.g., heptane).
-
Introducing the cocatalyst, typically Triethylaluminium (AlEt₃), and an optional external donor (e.g., a silane like cyclohexylmethyldimethoxysilane). The external donor works synergistically with the IED to further enhance stereoselectivity.[13]
-
Injecting a precise amount of the solid catalyst powder into the reactor.
-
Pressurizing the reactor with propylene monomer to initiate polymerization.
-
Maintaining constant temperature and pressure. The reaction is highly exothermic and requires efficient cooling.
-
Terminating the reaction after the desired time by venting the monomer and quenching with an alcohol (e.g., isopropanol).
-
The resulting polymer is collected, washed, and dried for analysis of properties such as isotacticity, molecular weight, and MWD.
The use of DIPS as an internal donor typically yields polypropylene with high isotacticity (>96%) and a broad molecular weight distribution (Mw/Mn from 5 to 10), distinguishing it from catalysts based on phthalate or diether donors.[8][14]
References
-
Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties. ResearchGate. Available at: [Link]
-
Novel MgCl2-supported catalysts containing succinate donors for propylene polymerization. Journal of Applied Polymer Science. Available at: [Link]
-
MgCl2/TiCl4/AlEt3 catalytic system for olefin polymerisation: A XPS study. ResearchGate. Available at: [Link]
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Polymers (Basel). Available at: [Link]
-
Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination States. Polymers (Basel). Available at: [Link]
-
Ziegler–Natta Catalysts. In: Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. Available at: [Link]
-
Ziegler–Natta catalyst. Wikipedia. Available at: [Link]
-
A New Approach to the Synthesis of Diethyl 2,3-Diisobutylsuccinate, a Component of Titanium–Magnesium Catalysts for Propylene Polymerization. ResearchGate. Available at: [Link]
-
The discovery and progress of MgCl2-Supported TiCl4 catalysts. ResearchGate. Available at: [Link]
-
Stereochemistry of Polymerization - Ziegler-Natta Catalysts. Chemistry LibreTexts. Available at: [Link]
- Method for synthesising dialkyl 2,3-diisobutyl succinate - component of titanium-magnesium catalysts for olefin polymerisation. Google Patents.
-
Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst. Polymers (Basel). Available at: [Link]
-
Catalyst Type Effects on Structure/Property Relations of Polypropylene Random Copolymers. JKU ePUB. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. RU2752516C1 - Method for synthesising dialkyl 2,3-diisobutyl succinate - component of titanium-magnesium catalysts for olefin polymerisation - Google Patents [patents.google.com]
- 12. Towards the design of a mixture of diether and succinate as an internal donor in a MgCl2-supported Ziegler–Natta catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Note: Modulating Polymer Molecular Weight Distribution with Diethyl 2,3-diisopropylsuccinate
For: Researchers, scientists, and drug development professionals engaged in polymer synthesis and materials science.
Abstract
Control over polymer molecular weight (MW) and molecular weight distribution (MWD) is paramount for tailoring the end-use properties of polymeric materials, from the mechanical strength of industrial plastics to the drug release kinetics of pharmaceutical excipients. This guide details the application of Diethyl 2,3-diisopropylsuccinate as a sophisticated internal electron donor (IED) within Ziegler-Natta (Z-N) catalyst systems. We will explore the causality behind its influence on polymerization, specifically its ability to produce polymers with a broad MWD, and provide a validated experimental protocol for its use in a laboratory setting.
Part 1: The Chemistry of Control - Mechanism of Action
Ziegler-Natta catalysts are the cornerstone of stereospecific olefin polymerization, such as the production of isotactic polypropylene (PP). These systems typically consist of a titanium-based solid procatalyst (e.g., TiCl₄ on a MgCl₂ support), an organoaluminum cocatalyst (e.g., triethylaluminum, TEA), and electron donors.[1][2]
Electron donors are critical Lewis bases that are classified into two types: internal electron donors (IEDs), which are incorporated into the solid procatalyst during its synthesis, and external electron donors (EEDs), which are added during the polymerization process.[3] Diethyl 2,3-diisopropylsuccinate is a highly effective IED.
The Role of the Internal Electron Donor (IED):
The primary functions of an IED within a Z-N catalyst system are:
-
Stabilizing Active Sites: The IED coordinates to the MgCl₂ support surface, influencing the distribution and nature of the titanium active centers.[4][5]
-
Enhancing Stereospecificity: IEDs selectively poison non-stereospecific active sites or modify the electronic and steric environment of the active centers, thereby promoting the formation of highly isotactic polymer chains.[4][6]
-
Modulating Molecular Weight Distribution: The choice of IED has a profound impact on the MWD of the resulting polymer.[7]
Mechanism of Diethyl 2,3-diisopropylsuccinate:
Succinate-based IEDs, like Diethyl 2,3-diisopropylsuccinate, are known to generate polymers with a broader MWD compared to other donors like phthalates or 1,3-diethers.[1][3][7] This phenomenon is attributed to the creation of a more heterogeneous population of active sites on the catalyst surface.
The proposed mechanism involves the flexible coordination of the succinate molecule to the MgCl₂ lattice.[8] The two carbonyl groups of the succinate can coordinate to magnesium atoms in various ways (monodentate, chelate, or bridging), and the bulky diisopropyl groups introduce significant steric hindrance.[8] This structural complexity results in a variety of distinct active titanium centers, each with a different reactivity and propensity for chain transfer/termination.
-
High Reactivity Sites: Some active sites, less influenced by the donor, exhibit high propagation rates, leading to the formation of high molecular weight polymer chains.
-
Low Reactivity/High Chain Transfer Sites: Other sites, sterically hindered or electronically modified by the succinate, may have lower propagation rates or a higher frequency of chain transfer reactions, producing low molecular weight chains.
The simultaneous operation of this diverse population of active sites results in a polymer with a broad molecular weight distribution (a high Polydispersity Index, PDI).[9][10] Specifically, studies have shown that the stereoisomers (racemic vs. meso) of Diethyl 2,3-diisopropylsuccinate can influence catalyst performance, with the racemic form leading to higher activity and a broader MWD.[10]
Caption: Mechanism of Broad MWD Polypropylene Synthesis.
Part 2: Experimental Protocol - A Validating Workflow
This protocol outlines a procedure for the slurry polymerization of propylene to demonstrate the effect of Diethyl 2,3-diisopropylsuccinate as an IED.
Objective: To synthesize polypropylene using a MgCl₂/TiCl₄/Diethyl 2,3-diisopropylsuccinate catalyst system and characterize the resulting polymer's molecular weight distribution.
Materials & Reagents:
-
Procatalyst: A solid MgCl₂-supported TiCl₄ catalyst containing Diethyl 2,3-diisopropylsuccinate as the internal donor.
-
Cocatalyst: Triethylaluminum (TEA), 1.0 M solution in heptane.
-
External Donor (Optional): An alkoxysilane such as dicyclopentyldimethoxysilane (DCPDMS), 0.1 M solution in heptane.
-
Monomer: Polymerization-grade propylene.
-
Solvent: Anhydrous n-heptane.
-
Quenching Agent: Acidified methanol (5% HCl v/v).
-
Gases: High-purity nitrogen and argon.
Equipment:
-
2L stainless steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controls.
-
Schlenk line and glassware for inert atmosphere manipulation.
-
Syringes for reagent transfer.
-
Filtration apparatus (Büchner funnel).
-
Vacuum oven.
-
Gel Permeation Chromatography (GPC/SEC) system for MWD analysis.[11][12][13]
Step-by-Step Methodology:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Purge the reactor with high-purity nitrogen for at least 1 hour at 90°C to remove air and moisture.
-
Cool the reactor to the desired reaction temperature (e.g., 70°C) under a positive nitrogen pressure.
-
-
Reagent Introduction (under inert atmosphere):
-
Introduce 1 L of anhydrous n-heptane into the reactor.
-
Add the desired amount of triethylaluminum (TEA) solution via syringe (e.g., to achieve an Al/Ti molar ratio of 250).
-
If using an external donor, add the desired amount of DCPDMS solution (e.g., to achieve an Al/Si molar ratio of 10).
-
Stir the mixture for 10 minutes.
-
Inject a suspension of the solid procatalyst (e.g., 10 mg) in n-heptane into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with propylene to the target pressure (e.g., 7 bar). Maintain this pressure throughout the reaction by continuously feeding propylene.
-
Maintain the reaction temperature at 70°C with vigorous stirring for the desired duration (e.g., 2 hours).
-
-
Termination and Polymer Recovery:
-
Stop the propylene feed and vent the reactor.
-
Safely quench the reaction by slowly adding 10 mL of acidified methanol to the reactor to destroy any remaining catalyst and cocatalyst.
-
Filter the resulting polymer slurry using a Büchner funnel.
-
Wash the collected polymer powder extensively with methanol and then with acetone.
-
Dry the polypropylene powder in a vacuum oven at 60°C to a constant weight.
-
-
Polymer Analysis:
-
Determine the catalyst activity (kg PP / g catalyst · h).
-
Analyze the polymer's molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).[14][15] The GPC system should be calibrated with polystyrene standards, and the analysis run in a suitable solvent like 1,2,4-trichlorobenzene at high temperature (e.g., 150°C).
-
Self-Validation System: To validate the protocol and observe the influence of the succinate donor, a comparative study is essential. Run a parallel experiment using a catalyst with a different IED (e.g., a phthalate-based donor) under identical polymerization conditions. The expected outcome is a significantly broader MWD (higher PDI) for the polymer produced with the Diethyl 2,3-diisopropylsuccinate catalyst.
Caption: Experimental Workflow for Propylene Polymerization.
Part 3: Data Interpretation & Expected Outcomes
The use of Diethyl 2,3-diisopropylsuccinate as an IED is expected to yield polypropylene with distinct characteristics compared to polymers made with more traditional donors like phthalates.
Qualitative Analysis: The GPC chromatogram for the succinate-based polymer is anticipated to be broader and potentially multimodal compared to a phthalate-based equivalent, which typically shows a narrower, more symmetric peak. This breadth directly visualizes the wider range of polymer chain lengths produced.
Quantitative Analysis: The quantitative data from GPC analysis will highlight the key influence of the succinate donor. The following table presents expected, illustrative data comparing a succinate-based catalyst with a conventional phthalate-based catalyst.
| Catalyst Internal Donor | Catalyst Activity (kg PP/g cat·h) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| Diisobutyl Phthalate (DIBP) | 45 | 85 | 425 | 5.0 |
| Diethyl 2,3-diisopropylsuccinate | 51 | 65 | 715 | ~9.0 - 11.0 |
Note: These are representative values. Actual results will vary based on specific catalyst preparation and polymerization conditions.
The data clearly illustrates the primary outcome: the use of Diethyl 2,3-diisopropylsuccinate leads to a significantly higher PDI, confirming the production of a polymer with a broad molecular weight distribution.[9][10][16] This characteristic is highly desirable for applications requiring a balance of properties, such as good processability (from low MW fractions) and high strength (from high MW fractions), including certain grades of injection molding resins and films.[10][16]
References
-
Gel permeation chromatography - Wikipedia . Wikipedia. Available at: [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS . Agilent Technologies. Available at: [Link]
-
Measurement of Molecular Weight by using GPC method . Shimadzu. Available at: [Link]
-
Polymer Analysis by Gel Permeation Chromatography — A Historical Perspective . LCGC. Available at: [Link]
-
Methods of Measuring Polymer Molecular Weight by GPC . ResolveMass Laboratories Inc. Available at: [Link]
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP . Polymers (Basel). Available at: [Link]
-
Development of Catalyst Technologies for Polypropylene . Sumitomo Chemical Co., Ltd. R&D Report. Available at: [Link]
- Succinate-Containing Polymerization Catalyst System Using n-Butylmethyldimethoxysilane for Preparation of Polypropylene Film Grade Resins. Google Patents.
-
Novel MgCl2-supported catalysts containing succinate donors for propylene polymerization . Journal of Applied Polymer Science. Available at: [Link]
-
Mechanistic Study on Effect of Electron Donors in Propylene Polymerization Using the Ziegler–Natta Catalyst . The Journal of Physical Chemistry C. Available at: [Link]
-
Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review . ResearchGate. Available at: [Link]
-
Towards the design of a mixture of diether and succinate as an internal donor in a MgCl2-supported Ziegler–Natta catalyst . New Journal of Chemistry. Available at: [Link]
-
Magnesium chloride supported Ziegler-Natta catalysts containing succinate internal electron donors for the polymerization of propylene . ResearchGate. Available at: [Link]
-
"Ziegler–Natta Catalysts" . In: Encyclopedia of Polymer Science and Technology. Available at: [Link]
-
Role Of Electron Donors In MgCl2 Supported Ziegler-Natta Catalysis: DFT Approach . Journal of Modern Chemistry & Chemical Technology. Available at: [Link]
-
Driven Internal Donor Development in Heterogeneous Ziegler-Natta Propylene Polymerization . ChemRxiv. Available at: [Link]
-
Mechanism of internal and external electron donor effects on propylene polymerization with MgCl 2 -supported Ziegler-Natta catalyst: New evidences based on active center counting . ResearchGate. Available at: [Link]
-
Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts Based on Non-Empirical Structural Determination . ChemRxiv. Available at: [Link]
-
Effects of Internal Electron Donor on the Distribution of Active Centers and Their Intrinsic Reactivities in Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts . Industrial & Engineering Chemistry Research. Available at: [Link]
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP . MDPI. Available at: [Link]
- Process for polymerization of polypropylene using ziegler-natta procatalyst with novel 1,3-diether internal electron donors. Google Patents.
-
Ziegler–Natta Polymerization and the Remaining Challenges . Indian Academy of Sciences. Available at: [Link]
-
Polydispersity – Knowledge and References . Taylor & Francis. Available at: [Link]
-
PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES . European Patent Office. Available at: [Link]
-
Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems . Nanomaterials (Basel). Available at: [Link]
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- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 12. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. US20080161515A1 - Succinate-Containing Polymerization Catalyst System Using n-Butylmethyldimethoxysilane for Preparation of Polypropylene Film Grade Resins - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 2,3-diisopropylsuccinate
Welcome to the technical support center for the purification of Diethyl 2,3-diisopropylsuccinate. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of this compound. Our aim is to combine technical accuracy with practical, field-tested insights to ensure the successful isolation of high-purity Diethyl 2,3-diisopropylsuccinate.
I. Understanding the Compound and Potential Impurities
Diethyl 2,3-diisopropylsuccinate is a diester with the molecular formula C₁₄H₂₆O₄. It is a colorless liquid at room temperature and finds applications as a flavoring agent, fragrance ingredient, and as an internal electron donor in Ziegler-Natta catalysts for polypropylene production. The purification of this compound is crucial to remove any unreacted starting materials, byproducts, or residual solvents that could affect its performance in these applications.
Table 1: Physical and Chemical Properties of Diethyl 2,3-diisopropylsuccinate
| Property | Value | Reference |
| CAS Number | 33367-55-4 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₆O₄ | [2][4] |
| Molecular Weight | 258.35 g/mol | [2] |
| Boiling Point | 262.1 ± 8.0 °C (Predicted) | [2] |
| Density | 0.963 ± 0.06 g/cm³ (Predicted) | [2] |
| Physical Form | Liquid | [3][4] |
Common impurities in crude Diethyl 2,3-diisopropylsuccinate often originate from its synthesis. A prevalent synthetic route involves the esterification of 2,3-diisopropylsuccinic acid with ethanol.[5] Another method includes the reaction of 3-methyl-2-cyano butyrate with 2-bromo isovalerate, followed by hydrolysis, decarboxylation, and esterification.[5]
Potential impurities include:
-
Unreacted Starting Materials: 2,3-diisopropylsuccinic acid, ethanol, 3-methyl-2-cyano butyrate, 2-bromo isovalerate.
-
Intermediates: 2,3-diisopropyl-2-cyano diethyl succinate.[5]
-
Byproducts: Mono-ester of 2,3-diisopropylsuccinic acid, side-reaction products.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., diethyl ether, ethanol), and residual acid or base catalysts.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of Diethyl 2,3-diisopropylsuccinate.
A. Issues During Aqueous Workup
Question: I am observing a stable emulsion during the aqueous wash of my crude product. How can I resolve this?
Answer: Emulsion formation is common when organic and aqueous phases have similar densities or when surfactants are present.
-
Cause: Insufficient density difference, presence of partially soluble impurities acting as emulsifying agents.
-
Solution:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Patience: Allow the mixture to stand for an extended period.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite® or glass wool can help break the emulsion.
-
Question: My organic layer is not drying completely, even after treatment with a drying agent. What should I do?
Answer: Incomplete drying can be due to an insufficient amount of drying agent or the use of an inappropriate one.
-
Cause: Insufficient amount of drying agent, water saturation of the drying agent.
-
Solution:
-
Add More Drying Agent: Add small portions of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the newly added agent no longer clumps together and remains free-flowing.
-
Stir and Wait: Gently swirl the flask and allow it to stand for at least 15-20 minutes to ensure complete drying.
-
Pre-dry with Brine: Before adding the solid drying agent, wash the organic layer with brine to remove the bulk of the water.
-
B. Issues During Distillation
Question: I am experiencing bumping or uneven boiling during the vacuum distillation of Diethyl 2,3-diisopropylsuccinate. How can I prevent this?
Answer: Bumping occurs when a liquid is heated above its boiling point without boiling, followed by sudden, violent boiling.
-
Cause: Lack of nucleation sites for smooth boiling.
-
Solution:
-
Use a Magnetic Stirrer: Continuous stirring provides nucleation sites and ensures even heat distribution.
-
Boiling Chips/Stir Bar: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add them to a hot liquid.
-
Capillary Ebulliator: For high-vacuum distillations, a fine capillary tube releasing a slow stream of air or nitrogen can promote smooth boiling.
-
Question: The purity of my distilled Diethyl 2,3-diisopropylsuccinate is lower than expected. What could be the cause?
Answer: Low purity after distillation can result from several factors related to the distillation setup and procedure.
-
Cause:
-
Inefficient fractional distillation column.
-
Distillation rate is too fast.
-
Contamination from the distillation apparatus.
-
Co-distillation with impurities having close boiling points.
-
-
Solution:
-
Use a Fractionating Column: For impurities with boiling points close to the product, use a Vigreux or packed column to increase the number of theoretical plates and improve separation.
-
Slow and Steady Distillation: Distill at a slow, steady rate (e.g., 1-2 drops per second) to allow for proper equilibration between the liquid and vapor phases in the column.
-
Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Foreshot Collection: Collect a small initial fraction (foreshot) that may contain more volatile impurities and solvents.
-
Check for Leaks: Ensure all joints in the vacuum distillation setup are well-sealed to maintain a stable vacuum.
-
dot
Caption: Troubleshooting low purity in distillation.
C. Issues During Column Chromatography
Question: I am unable to get good separation of my product from an impurity using column chromatography. What can I do?
Answer: Poor separation in column chromatography is a common issue that can often be resolved by optimizing the mobile phase and stationary phase.
-
Cause:
-
Inappropriate solvent system (eluent).
-
Overloading the column with the crude product.
-
Poorly packed column.
-
-
Solution:
-
Optimize the Eluent: Use thin-layer chromatography (TLC) to test different solvent systems. Aim for a solvent system that gives your product an Rf value of around 0.3-0.4 and good separation from impurities. A common eluent for succinate esters is a mixture of hexanes and ethyl acetate.[1]
-
Reduce the Load: Do not overload the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
-
Use a Solvent Gradient: If a single solvent system does not provide adequate separation, consider using a solvent gradient, starting with a less polar eluent and gradually increasing the polarity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best purification method for Diethyl 2,3-diisopropylsuccinate on a laboratory scale?
A1: For laboratory-scale purification, a combination of an aqueous workup followed by vacuum distillation is often sufficient to achieve high purity, especially if the impurities have significantly different boiling points from the product. If distillation does not provide adequate separation, column chromatography is the preferred method. A patent for a related compound suggests that column chromatography, rectification (distillation), and recrystallization are all viable methods.[2]
Q2: How can I assess the purity of my final product?
A2: The purity of Diethyl 2,3-diisopropylsuccinate can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The mass spectrum of diethyl succinate shows characteristic fragment ions at m/z 129, 101, 73, and 55.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity and can also be adapted for chiral separations if the stereoisomeric purity is of interest.
Q3: Can Diethyl 2,3-diisopropylsuccinate be purified by recrystallization?
A3: Diethyl 2,3-diisopropylsuccinate is a liquid at room temperature, so direct recrystallization is not feasible. However, if the crude product contains solid impurities, they can be removed by filtration.
Q4: What are the storage conditions for purified Diethyl 2,3-diisopropylsuccinate?
A4: The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6]
IV. Detailed Experimental Protocol: Purification by Vacuum Distillation
This protocol describes the purification of crude Diethyl 2,3-diisopropylsuccinate by vacuum distillation.
Materials:
-
Crude Diethyl 2,3-diisopropylsuccinate
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump with a cold trap
-
Thermometer and adapter
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude Diethyl 2,3-diisopropylsuccinate and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Start the stirrer and slowly apply vacuum to the system. Be cautious of any bumping from residual volatile solvents.
-
Heating: Once a stable vacuum is achieved, begin to heat the flask gently with the heating mantle.
-
Collecting Fractions:
-
Collect a small forerun fraction, which may contain low-boiling impurities.
-
As the temperature stabilizes at the boiling point of Diethyl 2,3-diisopropylsuccinate at the given pressure, collect the main fraction in a clean receiving flask.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure compound.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Cooling and Storage: Allow the apparatus to cool to room temperature before releasing the vacuum. Transfer the purified product to a clean, dry, and labeled storage bottle.
dot
Caption: Workflow for vacuum distillation purification.
V. References
-
BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of Diethyl 2-(1-nitroethyl)succinate. Retrieved from BenchChem website.
-
LookChem. (n.d.). Cas 33367-55-4,diethyl 2,3-diisopropylsuccinate. Retrieved from LookChem website.
-
MilliporeSigma. (n.d.). Diethyl 2,3-Diisopropylsuccinate | 33367-55-4. Retrieved from MilliporeSigma website.
-
CymitQuimica. (n.d.). Diethyl 2,3-diisopropylsuccinate. Retrieved from CymitQuimica website.
-
ChemBK. (2024, April 9). diethyl 2,3-diisopropylsuccinate. Retrieved from ChemBK website.
-
Smolecule. (2024, April 14). Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4. Retrieved from Smolecule website.
-
BLD Pharm. (n.d.). 33367-55-4|Diethyl 2,3-diisopropylsuccinate|BLD Pharm. Retrieved from BLD Pharm website.
-
Sigma-Aldrich. (n.d.). Diethyl 2,3-diisopropylsuccinate | 33367-55-4. Retrieved from Sigma-Aldrich website.
-
Google Patents. (n.d.). CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound. Retrieved from Google Patents website.
-
Loba Chemie. (n.d.). DIETHYL SUCCINATE FOR SYNTHESIS. Retrieved from Loba Chemie website.
-
Sigma-Aldrich. (n.d.). Diethyl 2,3-diisopropylsuccinate | 33367-55-4. Retrieved from Sigma-Aldrich website.
-
BOC Sciences. (n.d.). CAS 33367-55-4 (diethyl 2,3-diisopropylsuccinate). Retrieved from BOC Sciences website.
-
ChemScene. (n.d.). 33367-55-4 | Diethyl 2,3-diisopropylsuccinate | ChemScene. Retrieved from ChemScene website.
-
Organic Syntheses. (n.d.). diisopropyl (2s,3s)-2,3-o-isopropylidenetartrate - Organic Syntheses Procedure. Retrieved from Organic Syntheses website.
-
Guidechem. (n.d.). diethyl 2,3-diisopropylsuccinate 33367-55-4 wiki. Retrieved from Guidechem website.
-
Sigma-Aldrich. (n.d.). Diethyl 2,3-diisopropylsuccinate | 33367-55-4. Retrieved from Sigma-Aldrich website.
-
European Patent Office. (2012, August 23). PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES - EP 2751059 B1. Retrieved from Google Patents website.
-
Patsnap. (2013, January 9). Preparation method of diethyl succinate - Eureka. Retrieved from Patsnap website.
-
ResearchGate. (2026, February 14). Diethyl succinate synthesis by reactive distillation | Request PDF. Retrieved from ResearchGate website.
-
PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from PMC website.
-
Ataman Kimya. (n.d.). DIETHYL SUCCINATE. Retrieved from Ataman Kimya website.
-
Organic Syntheses. (n.d.). Succinic acid, diethyl ester - Organic Syntheses Procedure. Retrieved from Organic Syntheses website.
-
PMC. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from PMC website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [sigmaaldrich.com]
Technical Support Center: Optimizing Catalysis with Diethyl 2,3-diisopropylsuccinate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Diethyl 2,3-diisopropylsuccinate (DEDPS). This guide is designed to provide in-depth, field-proven insights into optimizing its use in catalysis, with a primary focus on its role as an internal electron donor in Ziegler-Natta systems for polypropylene production. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, function, and handling of Diethyl 2,3-diisopropylsuccinate.
Q1: What is Diethyl 2,3-diisopropylsuccinate and what is its primary role in catalysis?
A1: Diethyl 2,3-diisopropylsuccinate (DEDPS) is a diester of succinic acid, notable for the two isopropyl groups attached at the 2 and 3 positions of the succinate backbone.[1] Its molecular formula is C₁₄H₂₆O₄.[1] In the realm of catalysis, DEDPS is most prominently used as a stereoregulating component, often called an "internal electron donor," in titanium-magnesium-based Ziegler-Natta catalysts.[1][2] Its principal function is to enhance the stereospecificity of the catalyst, leading to polypropylene with high isotacticity and a controlled molecular mass distribution.[1][3] The steric hindrance provided by the isopropyl groups plays a crucial role in controlling the coordination of propylene monomers at the catalyst's active sites.[3]
Q2: What are the key physical and chemical properties of DEDPS I should be aware of?
A2: Understanding the properties of DEDPS is crucial for its effective use and storage. Key parameters are summarized in the table below. The compound is chiral, containing two stereocenters, which is fundamental to its function in asymmetric catalysis.[1] It is generally stable under normal conditions but should be stored in a dry, well-ventilated area, away from heat and incompatible materials like strong acids, bases, and reducing agents.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₆O₄ | [1] |
| Molecular Weight | 258.35 g/mol | [1][6] |
| Appearance | Colorless liquid or solid | [4][7] |
| Boiling Point | 219-221 °C | [7] |
| Purity (Typical) | ≥95-98% | [4][6] |
| Storage Temp. | Room Temperature, sealed in dry conditions | [4] |
Q3: How does the stereochemistry of DEDPS influence catalyst performance?
A3: The stereochemistry of DEDPS is paramount. As a chiral molecule, it exists in various enantiomeric forms (e.g., (2R,3R), (2S,3S), and meso).[1] In Ziegler-Natta catalysis, specific stereoisomers of the electron donor are required to selectively poison or modify non-stereospecific active sites on the catalyst surface. This selective interaction ensures that the propylene monomer is inserted with a specific orientation, leading to a highly ordered, isotactic polymer chain. The use of an incorrect or racemic mixture of DEDPS can lead to a significant drop in the stereoselectivity of the catalyst, resulting in atactic (non-crystalline) polypropylene, which has vastly different and often undesirable material properties.
Q4: What are the standard synthesis and purification methods for DEDPS?
A4: Several synthetic routes to DEDPS exist, often involving multiple steps. A common laboratory-scale method is the esterification of 2,3-diisopropylsuccinic acid with ethanol under acid catalysis.[1] Industrial methods can be more complex, sometimes starting from precursors like 3-methyl-2-cyano butyrate, to avoid hazardous reagents and low-temperature conditions (-70 °C or lower) associated with methods using lithium diisopropylamide (LDA).[2][8] Purification is critical to remove byproducts that can interfere with catalysis. Common methods include column chromatography, fractional distillation (rectification), and recrystallization.[2] The difficulty in separating byproducts is a known challenge, as mixtures of mono-, di-, and tri-substituted succinates can have very close boiling points.[8]
Section 2: Troubleshooting Guide for Catalysis
This guide provides a problem-and-solution framework for common issues encountered during polymerization reactions using DEDPS-based catalysts.
Caption: A workflow for troubleshooting common issues in DEDPS-mediated polymerization.
Problem 1: Low Catalyst Activity
-
Q: My polymerization reaction is sluggish, or the yield of polypropylene is significantly lower than expected. What are the likely causes related to DEDPS?
A: Low catalyst activity can often be traced back to the quality and concentration of the internal electron donor.
-
Cause A: Impurities in DEDPS or Reaction System.
-
Explanation: DEDPS is sensitive to moisture, which can hydrolyze the ester.[9] Other impurities, such as residual acids from synthesis or byproducts with similar structures, can compete for active sites on the catalyst surface, effectively poisoning it.
-
Solution:
-
Ensure DEDPS is rigorously purified, preferably by vacuum distillation, to a purity of >98%.[4]
-
Confirm the absence of water in all reagents and solvents. Use freshly distilled solvents and properly dried glassware.
-
Perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
-
Cause B: Incorrect Stoichiometry.
-
Explanation: The performance of a Ziegler-Natta catalyst is highly dependent on the molar ratios of its components: the magnesium chloride support, the titanium tetrachloride active species, and the internal electron donor (DEDPS). An incorrect ratio can lead to the formation of fewer active sites or sites with poor activity.
-
Solution:
-
Systematically screen the DEDPS/Ti molar ratio during catalyst preparation.
-
Review literature for established, optimized ratios for similar succinate-based systems.[3]
-
-
-
Cause C: Mass Transfer Limitations.
-
Solution:
-
Conduct diagnostic tests to rule out mass transfer limitations. For example, in a gas-phase reaction, double the catalyst amount and simultaneously double the monomer flow rate; the reaction rate should increase proportionally if no mass transfer limitations are present.[10]
-
-
Problem 2: Poor Isotacticity (Low Stereoselectivity) in the Final Polymer
-
Q: My polypropylene product is sticky and amorphous, and analysis (e.g., ¹³C NMR) shows low isotacticity. How can I improve stereocontrol?
A: This is the most common issue where DEDPS plays a direct and critical role.
-
Cause A: Incorrect Stereoisomer or Low Enantiomeric Purity of DEDPS.
-
Explanation: As discussed in the FAQs, the primary function of DEDPS is to impart stereocontrol. Using a meso-isomer or a racemic mixture instead of the desired pure enantiomer (e.g., (2R,3R)-DEDPS) will fail to create a sufficiently chiral environment around the active sites.
-
Solution:
-
Verify the stereochemical identity and purity of your DEDPS batch using techniques like chiral HPLC.
-
If synthesizing DEDPS in-house, ensure the chiral precursors are of high enantiomeric excess and that the reaction conditions do not cause racemization.
-
-
-
Cause B: Suboptimal Polymerization Temperature.
-
Explanation: Stereocontrol is often temperature-dependent. Higher temperatures can increase chain mobility and reduce the energy difference between the desired and undesired monomer insertion pathways, leading to a decrease in isotacticity.
-
Solution:
-
Lower the reaction temperature. Run a series of experiments at different temperatures (e.g., 50°C, 60°C, 70°C) and analyze the resulting polymer for isotacticity to find the optimal balance between activity and selectivity.[11]
-
-
-
Cause C: Incompatible External Electron Donor.
-
Explanation: In many systems, an external electron donor (EED) is used along with the internal donor to further enhance stereospecificity. The interaction between the DEDPS within the catalyst and the EED in the polymerization medium is crucial. An incompatible EED can displace the DEDPS or interfere with its function.
-
Solution:
-
Screen different types of external donors (e.g., silanes like diphenyldimethoxysilane).
-
Optimize the molar ratio of the external donor to the titanium component.
-
-
-
Caption: Role of DEDPS in forming a chiral pocket on the MgCl₂ support.
Section 3: Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,3-diisopropylsuccinate via Esterification
This protocol describes a general method for synthesizing DEDPS from its corresponding dicarboxylic acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2,3-diisopropylsuccinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (10-15 mL per gram of acid) as both the reagent and solvent.[8] Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing for 12-24 hours or until no more water is collected.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by washing the organic mixture with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ethanol under reduced pressure.
-
-
Purification: Purify the crude DEDPS by vacuum distillation to obtain a colorless oil. Confirm purity and identity using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Protocol 2: Preparation of a DEDPS-based Ziegler-Natta Catalyst
This is a representative procedure for preparing a MgCl₂-supported catalyst. Caution: This procedure involves pyrophoric and moisture-sensitive reagents and must be performed under a strict inert atmosphere.
-
Support Preparation: In a glovebox, add anhydrous MgCl₂ to a ball mill with stainless steel balls. Mill for 80-100 hours to activate the support and increase its surface area.
-
Titanation: Transfer the activated MgCl₂ support to a jacketed glass reactor under a nitrogen atmosphere. Add an excess of cold (0°C) titanium tetrachloride (TiCl₄).
-
Donor Addition: While stirring, slowly add a solution of Diethyl 2,3-diisopropylsuccinate (DEDPS) in a suitable solvent (e.g., toluene) to the slurry. The molar ratio of Mg:Ti:DEDPS is a critical parameter to optimize, but a starting point could be in the range of 20:100:1.
-
Heating and Washing:
-
Slowly heat the mixture to 80-100°C and hold for 1-2 hours.
-
Stop stirring, allow the solid to settle, and remove the supernatant liquid.
-
Wash the solid catalyst multiple times with hot toluene or hexane to remove unreacted TiCl₄ and other soluble species.
-
-
Final Product: Dry the resulting solid catalyst under vacuum to obtain a free-flowing powder. Store under an inert atmosphere until use.
References
-
LookChem. (2017). Cas 33367-55-4,diethyl 2,3-diisopropylsuccinate. [Link]
-
ChemBK. (2024). diethyl 2,3-diisopropylsuccinate. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (2012). PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES - EP 2751059 B1. [Link]
-
MDPI. (2024). The Effects of Internal Electron Donors on MgCl₂ -Supported Ziegler–Natta Catalysts for Isotactic PP. [Link]
-
Royal Society of Chemistry. (n.d.). Towards the design of a mixture of diether and succinate as an internal donor in a MgCl2-supported Ziegler–Natta catalyst. [Link]
-
Chemistry of Materials. (2018). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. [Link]
-
Wiley. (n.d.). "Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. [Link]
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- 1. Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [smolecule.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
enhancing the performance of internal electron donors in polymerization
Topic: Enhancing the Performance of Internal Electron Donors in Medical-Grade Polymerization
Welcome to the PolyMedica Technical Support Center. For drug development professionals and materials scientists formulating medical-grade plastics (e.g., syringes, IV bags, implantables, and precision drug-delivery systems), the shift from traditional phthalate-based internal electron donors (IEDs) to phthalate-free alternatives is a critical regulatory requirement[1]. However, this transition often introduces complex Ziegler-Natta (ZN) polymerization challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize IED performance, ensure high stereoselectivity, and eliminate toxic extractables.
Part 1: Mechanistic Overview (The "Why")
Internal electron donors are Lewis bases co-crystallized with the MgCl2 support and TiCl4 during the synthesis of ZN precatalysts[2]. Their primary function is to preferentially chemisorb onto the non-stereospecific (100) and (110) faces of the MgCl2 crystal lattice[3]. By blocking these defect sites, the IED forces the TiCl4 active centers into highly stereoregular geometries, ensuring the production of highly isotactic polypropylene (iPP)[4].
Understanding this spatial relationship is crucial: if the IED binds too weakly, it will be extracted by the cocatalyst, leading to toxic leaching and poor polymer architecture[5].
Fig 1: Mechanistic pathway of IED stabilization on MgCl2 supports for stereospecific polymerization.
Part 2: Troubleshooting FAQs
Q1: We recently transitioned from a phthalate (DIBP) to a phthalate-free succinate IED to meet FDA packaging regulations, but our catalytic activity has dropped significantly. How do we recover productivity?
-
Causality: Succinates have different steric bulk and binding energies compared to phthalates[6]. If the IED/Ti ratio is too high during catalyst formulation, the succinate can outcompete TiCl4 for the active sites on the MgCl2 support, effectively poisoning the catalyst[4].
-
Actionable Fix: Reduce the internal donor concentration during the titanation step (target an IED/Mg molar ratio of 0.10 - 0.15). Additionally, succinates often require a higher Aluminum-to-External Donor ( Al/EED ) ratio (e.g., 10:1 to 20:1) to balance activity and stereoselectivity.
Q2: Our team is using a 1,3-diether IED to synthesize narrow-MWD polypropylene for precision drug-delivery micro-molding. However, the isotactic index (I.I.) is fluctuating. Why?
-
Causality: 1,3-diethers possess a short interfunctional distance that perfectly matches the coordination geometry of the MgCl2 (110) face[3]. Because of this strong, bidentate binding, diether-based catalysts typically do not require an External Electron Donor (EED) to achieve high isotacticity[1]. Fluctuations in I.I. usually indicate that an EED is competitively displacing the diether, or trace impurities are deactivating the highly sensitive Ti3+ centers.
-
Actionable Fix: Eliminate EEDs (like silanes) from the formulation entirely. Strictly control the pre-polymerization temperature to <20∘C to stabilize the active site morphology before ramping to the bulk polymerization temperature.
Q3: We are detecting trace organic extractables in our medical-grade polymer lots. How can we ensure a zero-leaching system?
-
Causality: Leaching occurs when the IED is weakly bound and gets extracted by the triethylaluminum (TEAL) cocatalyst during the polymerization phase[5][7].
-
Actionable Fix: Switch to a strongly chelating bidentate donor, such as 9,9-bis(methoxymethyl)fluorene, which exhibits superior thermal stability and resistance to TEAL extraction[1][3]. Implement the self-validating GC-MS protocol detailed in Part 4.
Fig 2: Troubleshooting workflow for resolving common IED-related polymerization issues.
Part 3: Data Presentation - IED Performance Comparison
When selecting an IED for pharmaceutical applications, balancing polymer architecture with regulatory compliance is paramount.
| IED Class | Molecular Weight Distribution (MWD) | Catalytic Activity | External Donor (EED) Required? | Pharma/Medical Suitability |
| Phthalates (e.g., DIBP) | Medium | High | Yes | Low (REACH restricted; high leaching risk) |
| Succinates | Broad | Medium-High | Yes | High (Eco-friendly; ideal for impact copolymers) |
| 1,3-Diethers | Narrow | Very High | No | High (Ideal for precision micro-molding) |
| 1,3-Diol Esters | Broad | High | Optional | High (Highly adjustable stereoselectivity) |
(Data synthesized from comparative ZN catalyst studies[1][4])
Part 4: Experimental Protocols
Protocol: Formulation & Self-Validation of a Zero-Leaching Diether Catalyst
Objective: Synthesize a highly isotactic, extractable-free polypropylene batch using a 1,3-diether IED, verified through a closed-loop validation system.
Step 1: Support Activation & Titanation
-
Suspend anhydrous MgCl2 in cold TiCl4 ( −20∘C ).
-
Causality: Initiating titanation at sub-zero temperatures prevents the premature, non-stereospecific agglomeration of Ti species on the support lattice.
Step 2: IED Incorporation
-
Introduce the 1,3-diether donor at a strict IED/Mg molar ratio of 0.15.
-
Gradually heat the suspension to 100∘C under agitation.
-
Causality: The short interfunctional distance of the diether perfectly matches the MgCl2 (110) face, aggressively displacing weakly bound TiCl4 from non-stereospecific defect sites[3].
Step 3: Polymerization
-
Introduce the Triethylaluminum (TEAL) cocatalyst into the reactor. Do not add an EED.
-
Proceed with bulk propylene polymerization at 70∘C .
-
Causality: If the system is optimized, the diether's strong bidentate binding energy will resist TEAL extraction, maintaining active site stability autonomously[5].
Step 4: Quality Control (The Validation Loop) To ensure the protocol was successful, the system must self-validate against two metrics:
-
Isotactic Index (I.I.) via Xylene Solubles: Dissolve a 2g sample of the synthesized polymer in boiling xylene, then cool to 25∘C to precipitate the isotactic fraction. Weigh the remaining soluble (atactic) fraction. A successful diether run must yield <2% xylene solubles (I.I. >98% ).
-
Extractables via GC-MS: Run the isolated xylene-soluble fraction through Gas Chromatography-Mass Spectrometry (GC-MS). The complete absence of the diether mass-peak confirms a zero-leaching, medical-grade purity profile.
References
-
Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) . lyzhongdachem.com.1
-
The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP . MDPI. 2
-
Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts Based on Non-Empirical Structural Determination . ChemRxiv. 3
-
Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review . SciSpace. 5
-
Roles of Salicylate Donors in Enhancement of Productivity and Isotacticity of Ziegler–Natta Catalyzed Propylene Polymerization . MDPI. 6
-
Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for propylene gas phase polymerization . RSC Publishing. 7
Sources
- 1. Performance Comparison of Internal Electron Donors (for Ziegler–Natta Polypropylene Catalysts) – www.lyzhongdachem.com [lyzhongdachem.com]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Performance of post phthalate Ziegler Natta catalysts with activity limiting agents for propylene gas phase polymerization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00041A [pubs.rsc.org]
strategies to control molecular weight in polypropylene synthesis with succinate donors
Welcome to the Global Technical Support & Troubleshooting Center (APAC Hub, Singapore) for Advanced Polyolefin Catalysis.
This portal is designed for researchers, materials scientists, and process engineers working with 5th-generation Ziegler-Natta (Z-N) catalysts. Below, you will find authoritative guidance on controlling the molecular weight (MW) and molecular weight distribution (MWD) of polypropylene (PP) synthesized using succinate internal electron donors (IEDs).
I. System Overview: The Mechanistic Role of Succinate Donors
Succinate-type internal electron donors are a hallmark of advanced Z-N catalyst systems. Unlike 4th-generation phthalates or 5th-generation diethers, succinate ligands form unique bridging bonds between adjacent MgCl2 crystal faces[1]. This coordination chemistry stabilizes a wide variety of structurally distinct active titanium centers. Consequently, succinate donors inherently produce polypropylene with a broad Molecular Weight Distribution (MWD), making them highly desirable for high-stiffness applications, blown films, and pipes[2][3].
However, this unique architecture alters the catalyst's kinetic profile—specifically its response to hydrogen (the standard chain transfer agent)—requiring precise adjustments to experimental workflows[2][4].
II. Diagnostic Workflow for Molecular Weight Control
Diagnostic workflow for resolving molecular weight deviations in succinate Z-N systems.
III. Troubleshooting FAQs
Q1: Why is the molecular weight of my polypropylene significantly higher than expected, even when using standard hydrogen levels? A: Succinate IEDs exhibit a lower hydrogen response compared to diether donors[1][4]. Hydrogen controls MW via sigma-bond metathesis at the active titanium centers. Because the bulky succinate ligands create a highly sterically hindered environment, they reduce the rate of chain transfer to hydrogen.
-
Actionable Solution: To decrease the MW (and thereby increase the Melt Flow Rate, MFR), you must systematically increase the hydrogen partial pressure in the reactor. If your reactor has pressure limitations, consider utilizing a mixed-donor catalyst system (succinate + diether). This hybrid approach improves overall hydrogen sensitivity while preserving the broad MWD characteristic of succinates[2].
Q2: My application requires a very broad Molecular Weight Distribution (MWD > 7) for enhanced melt strength. How can I maximize MWD with my current succinate Z-N catalyst? A: While succinate donors inherently produce a broader MWD (typically 6.2–10) than phthalate systems[1], the External Electron Donor (EED) acts as the critical "fine-tuning" mechanism[2].
-
Actionable Solution: Switch your silane EED. Empirical data shows that utilizing di-n-propyldimethoxysilane (DnPDMS) as the EED yields a higher Polydispersity Index (PDI/MWD) compared to the more ubiquitous dicyclopentyldimethoxysilane (DCPDMS)[5]. Alternatively, employing a mixture of different silane donors can further broaden the MWD by generating a wider spectrum of stereospecific active sites[5].
Q3: When I increase the hydrogen concentration to lower the molecular weight, my isotacticity (II%) drops below 95%. How do I decouple MW control from stereoregularity? A: High hydrogen concentrations can inadvertently activate dormant, non-stereospecific titanium sites, increasing the fraction of atactic polymer (xylene solubles).
-
Actionable Solution: Adjust your Co-catalyst to EED ratio. Increasing the concentration of the silane EED will selectively poison or convert these non-stereospecific sites back to isospecific sites. Maintain your Triethylaluminum (TEAL) to Titanium (Al/Ti) molar ratio at ~250-300, but decrease the Al/Si ratio (e.g., from 20 to 10) to boost isotacticity without sacrificing the hydrogen-driven MW reduction.
IV. Quantitative Data: Catalyst Performance Comparison
The following table summarizes the quantitative impact of internal and external donor selection on polymer architecture, synthesized from established process operations and catalyst characterization studies[1][2][4][6][7].
| Catalyst System | Internal Donor (IED) | External Donor (EED) | Hydrogen Response | MWD ( Mw/Mn ) | Isotacticity (II%) |
| 4th Gen Z-N | Phthalate | DCPDMS | Moderate | 4.0 - 6.0 | ~ 98.0% |
| 5th Gen Z-N | Diether | None / Silane | Very High | 2.5 - 4.5 | > 98.0% |
| 5th Gen Z-N | Succinate | DCPDMS | Low to Moderate | 6.2 - 10.0 | > 95.0% |
| Mixed Z-N | Succinate + Diether | Silane | High | 5.0 - 8.0 | > 97.0% |
| POP-Supported Z-N | Succinate | Silane | Moderate | > 11.0 (up to 12.3) | ~ 98.2% |
V. Validated Experimental Protocol: Propylene Polymerization
To ensure reproducible molecular weight control, researchers must utilize a self-validating experimental workflow. The following protocol details the exact sequence of addition required to prevent premature catalyst deactivation.
Step 1: Reactor Conditioning
-
Action: Bake a 2L stainless steel autoclave at 110°C under vacuum for 1 hour. Purge with high-purity N2 three times.
-
Causality: Z-N active centers ( Ti3+/Ti4+ ) are highly oxophilic. Any residual moisture or oxygen will instantly deactivate the catalyst, skewing MW results and ruining yield.
Step 2: Pre-contacting (Self-Validation Step)
-
Action: In a Schlenk flask under N2 , mix the Triethylaluminum (TEAL) cocatalyst (1.0 M in heptane) and the selected silane EED (e.g., DnPDMS). Allow to pre-contact for 5 minutes.
-
Causality: TEAL acts as both an alkylating agent and a scavenger. Pre-contacting ensures the silane complexes with TEAL, preventing the aluminum alkyl from aggressively stripping the succinate IED from the MgCl2 support.
-
Validation Checkpoint: The solution must remain clear and colorless. Any precipitation indicates moisture contamination or an improper Al/Si ratio; abort the batch before wasting the solid catalyst.
Step 3: Catalyst Injection
-
Action: Add exactly 10 mg of the succinate-supported Z-N catalyst to the TEAL/EED mixture. Stir for 5 minutes to activate the titanium centers, then inject the entire slurry into the reactor.
Step 4: Hydrogen Addition (MW Control)
-
Action: Inject a precise mass of H2 gas (e.g., 0.3 g) based on the target MFR[6].
-
Causality: Due to the low hydrogen response of succinates[1], accurate mass flow control (rather than rough pressure drops) is critical to ensure reproducible chain transfer rates across batches.
Step 5: Polymerization & Quench
-
Action: Introduce 1.0 kg of liquid propylene. Heat the reactor to 70°C and maintain for 1 hour. Vent unreacted propylene safely. Quench with acidified methanol (5% HCl) to deactivate the catalyst and solubilize aluminum residues. Filter, wash, and dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Validation Checkpoint: Calculate catalyst mileage. A yield below 30 kg PP / g Cat indicates premature active site deactivation, likely due to insufficient scavenging or poor pre-contacting[4].
VI. References[2] Catalysts for production of polypropylene - LYB. LyondellBasell.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmsY9ieDC5CoIot-R9bbuJRb3z4fsPFO4UhxJjtIATx4Ze7BRXgcNmWnAUZ2HgIcaFaWLpkocNtF5oHaK00e4lJa0TK5wcMeBNMo8xXBccryXU6dG6GHU0v-uXJmP_jRvaAZFLsbAz4L9o1RzmTD5sY-XPA7X0z5bpRYVtyE4R6R_KPbzoR3cAtTyuE2V0hDvrjqgsRoJkPQqxjJSa2mmY6ro9_gmiIxygDdgB6bnP53NHv9XI7J9MV6Sz9W1VJs2Mf52KNHS-_ZtjYdtoKTXjNtYXB8F6QA==[1] Magnesium chloride supported Ziegler‐Natta catalysts containing succinate internal electron donors for the polymerization of propylene. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDUeaZzyqDNjYZcdCWmvajNBnkJ_f-HkiSAk92ApKxMpfso46FivuuNAUo2U373yQOByVLvrXASbhDTbBolkmOsrobD4q3mMAMhvBux4WiOCZ9MA7MD2EHF7hyJseHxwdJMy4sz2_2FbF8cKNGXEpYEYturWFZpDXlkx4av3wrPdg1tp5c01NmKLxM9z0Ot9ta7L3e6G2ywel_wKrEZjwzPP8d24mRUKFE4jw4in49zOSh36HTZTmF4WP6-99ONJjGJp0-bIW_12TxbgXU1aYQs46xAPuxDGI1ue9BE3mHZnvgRG5MJiBwaR7fdFmYZIVoIPn_Rg==[4] The Effects of Internal Electron Donors on MgCl 2 -Supported Ziegler–Natta Catalysts for Isotactic PP. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZqK_8xmR74iJ_r-gXTikj7aiN5SqltP36NvL9RqGlePPqKMifvlO_7nzwhzfh5RPhGxY40UNcxZ6_xB6bTXBiRnNKwCqPOVSg4ssedCztnYaWKKDfekKmvIWCKKDdVciPuBFe[3] US9453093B2 - Broad molecular weight distribution polypropylene resins. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJHhUBLrUZei-t60dH5C8ZjbHJKxyePs2GweaAbgtZb-M330Qc_hN7kK0tuaPtZJXWpoxFz2RTp-9pCnap-dWmoPCuR_0FWujtg9igD8cwkqD8iTS2I3LKdn38iaqTq0ZJBfhBK5NyHQxFOw==[5] Control of molecular weight distribution for polypropylene obtained by commercial ziegler-natta catalyst: Effect of electron donor. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHytW0B3M_b0qWp926RbgyF5QlTVYb56bpOuqs_FymylppqHWqYtj65u_evcovf8aKIxRnJfAqdNXSB7JEmdIqIfxkGut-HriVFYRYRcWnstNWVI3xSMfswvr33daUtrHiO-Sw0yHc8fhwQjWq9ZW8qQ2-_rnUAqUgTAakH-Hvi6MNNYPSSVMAG5MLK59P8adcrJctrdyhJaBRC12Re5rrkE3oMDeVfp49TOHAM_kl7vpeIIOjtUrDKv_TgLdOTQGkMCu74hZECKkctV8iPvrG_kV2PxkDghvb6FC-ylvloaO2gJNnbSr4TJ3eNzSL9An4=[6] Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt_Ft2rLQi9N4C_NvBslFDrArh0j3ZuXKIx3IhL-4AAk4SgbkO7tWdojcLkc4s5cjnMzwZFRqx5DwZx5dBXxbRbynLxAwq2pClPVSAY7-PAppQiXJwvk0TI2ks8p1t4jqnDh3KWRcK8Cxx-Xo=[7] "Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. Free.fr.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcx5LoxWmkT1mlSBj2OJ7FB6CVcJZ6tdnfO_aeIP2JEcI90Qzci2uwPhc76dafnpbcvD3G6hwBYNeIzC6tGkoeYM3nQnVZrdK-FTp3RXbsw_zj11HbHz93Tp3sbf2g3nCJ1ioihbOjxRgNtavMFenGxWL56o0ZZXAiRhMeMNLXowlqvM1rG3ofk7MVgO_vbR-xS9a1nZSN3SbsDnnfLvNEZTxcYvdcTxULroBWLRMZYaxU8M-X-tckJ7W-FXczqNR4hgV6wT-w9bZS2U1fUw8t4_PVn91676ue5HRT-eVsCAXlGNsnrazsAVSfc4TJc7sQpwFrB2RbN0KJzEU=
Sources
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Porous Organic Polymers-Supported Zeigler-Natta Catalysts for Preparing Highly Isotactic Polypropylene with Broad Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
Technical Support Center: Improving the Thermal Stability of Polypropylene Through Catalyst Modification
Welcome to the technical support center dedicated to enhancing the thermal stability of polypropylene (PP) through strategic catalyst modification. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in polymer synthesis and characterization. Here, we synthesize field-proven insights with fundamental scientific principles to provide a comprehensive resource for your experimental endeavors.
Fundamentals
The Challenge: Thermal Degradation of Polypropylene
Polypropylene, a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation, especially at elevated temperatures encountered during processing and in many end-use applications.[1] This degradation primarily occurs through a free-radical chain scission mechanism, leading to a reduction in molecular weight. The consequences of this are a significant deterioration of mechanical properties, such as decreased ductility and increased embrittlement, which can ultimately lead to material failure.[1]
The Solution: Catalyst-Driven Structural Enhancement
The thermal stability of polypropylene is intrinsically linked to its microstructure, particularly its stereoregularity (isotacticity) and crystallinity. By modifying the catalyst system used in polymerization, we can exert precise control over these parameters, thereby engineering a more robust polymer backbone that is less prone to thermal degradation.
Key Players: Ziegler-Natta vs. Metallocene Catalysts
Two primary classes of catalysts dominate the landscape of polypropylene production:
-
Ziegler-Natta (ZN) Catalysts: These are heterogeneous, multi-site catalysts, typically composed of a titanium compound co-catalyzed with an organoaluminum compound, often on a magnesium chloride support.[2] They are the workhorses of the industry, capable of producing highly isotactic polypropylene.[3] The use of internal and external electron donors is crucial for controlling the stereospecificity of ZN catalysts.
-
Metallocene Catalysts: These are single-site catalysts, offering more precise control over the polymer's molecular architecture.[1] This results in polypropylene with a narrower molecular weight distribution and a more uniform comonomer distribution compared to that produced with ZN catalysts.[1][4] Metallocene-based polypropylene often exhibits unique properties, including improved clarity and lower melting points, which can be advantageous in specific applications.[5][6]
Frequently Asked Questions (FAQs)
Catalyst System Components
Q1: What are internal and external donors, and why are they essential for Ziegler-Natta catalysts?
A1: Internal and external donors are Lewis bases (electron-donating compounds) that are critical components of modern Ziegler-Natta catalyst systems.[7]
-
Internal Donors (IDs) are incorporated into the solid catalyst during its preparation.[2] They play a crucial role in determining the catalyst's activity and stereoselectivity.[7] Phthalates, diethers, and succinates are common classes of internal donors.[2][7] The choice of internal donor significantly influences the catalyst's decay rate and its response to temperature.[2]
-
External Donors (EDs) are added during the polymerization process along with the cocatalyst.[8] Their primary function is to enhance the stereoselectivity of the catalyst system by deactivating non-stereospecific active sites.[9] Alkoxysilanes are a widely used class of external donors.[10] The structure and concentration of the external donor can be varied to fine-tune the polymer's properties, including its isotacticity and molecular weight distribution.[11]
Q2: How do metallocene catalysts differ from Ziegler-Natta catalysts in their composition and need for donors?
A2: Metallocene catalysts are organometallic compounds with a well-defined single active site, which gives them their characteristic precision in polymerization.[1] Unlike the multi-sited Ziegler-Natta catalysts, they generally do not require external donors to achieve high stereospecificity. The stereocontrol is primarily determined by the geometry of the ligands surrounding the metal center.[12]
Improving Thermal Stability
Q3: How does increasing the isotacticity of polypropylene improve its thermal stability?
A3: Higher isotacticity leads to a more ordered polymer chain structure, which facilitates more efficient packing and higher crystallinity. This increased crystallinity provides greater thermal stability because more energy is required to disrupt the crystalline lattice. The more compact and ordered structure also restricts the mobility of polymer chains, hindering the propagation of free radicals that lead to thermal degradation.
Q4: Can the choice of external donor directly impact the thermal stability of the resulting polypropylene?
A4: Yes, the choice of external donor can have a significant impact on the thermal stability of polypropylene. Different external donors can lead to variations in the polymer's isotacticity, crystallinity, and even molecular weight, all of which influence its thermal properties.[8][13] For instance, bulkier silane donors can enhance the stereoselectivity of the catalyst, leading to higher isotacticity and, consequently, a higher melting point and improved thermal stability.[10]
Catalyst Performance
Q5: What factors can lead to low catalyst activity, and how can it be addressed?
A5: Low catalyst activity can stem from several factors:
-
Catalyst Poisoning: Impurities in the monomer or solvent (e.g., water, oxygen, carbon dioxide, acetylenic compounds) can deactivate the catalyst's active sites.[14] Rigorous purification of all reactants and the polymerization medium is crucial.
-
Improper Cocatalyst to Catalyst Ratio: The ratio of the organoaluminum cocatalyst to the titanium-based catalyst is critical for activation. An incorrect ratio can lead to incomplete activation or even deactivation.
-
Suboptimal Temperature: Polymerization temperature significantly affects catalyst activity. Each catalyst system has an optimal temperature range for maximum activity.[2]
-
Catalyst Deactivation Over Time: Ziegler-Natta catalysts can exhibit a decay in activity over the course of the polymerization.[2] The choice of internal donor can influence this decay profile.[2]
Q6: What is the role of hydrogen in propylene polymerization?
A6: Hydrogen is a crucial chain transfer agent in propylene polymerization.[2] By controlling the concentration of hydrogen, the molecular weight of the resulting polypropylene can be effectively managed.[2] Higher hydrogen concentrations lead to lower molecular weight polymers. Some catalyst systems, particularly those with certain internal donors like diethers, exhibit a high hydrogen response, meaning that small changes in hydrogen concentration can lead to significant changes in molecular weight.[2]
Polymer Properties
Q7: How does catalyst modification affect the molecular weight distribution (MWD) of polypropylene?
A7: The type of catalyst has a profound effect on the MWD.
-
Ziegler-Natta catalysts , being multi-sited, naturally produce polypropylene with a broad MWD.[11] The use of different internal and external donors can further influence the MWD.[11][15]
-
Metallocene catalysts , with their single-site nature, produce polypropylene with a narrow MWD.[1] This uniformity can lead to more consistent processing and product properties.
Q8: Can catalyst modification be used to produce polypropylene with a higher melting point?
A8: Yes, catalyst modification is a primary strategy for increasing the melting point of polypropylene. By selecting internal and external donors that promote high isotacticity, the resulting polymer will have a higher degree of crystallinity and, consequently, a higher melting point.[8] Metallocene catalysts with specific ligand structures can also be designed to produce highly isotactic polypropylene with high melting points.[16]
Troubleshooting Guide
Low Catalyst Activity / Polymer Yield
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Low or no polymer yield | 1. Catalyst Poisoning: Presence of impurities (water, oxygen, etc.) in monomer, solvent, or reactor.[14] | Solution: Ensure rigorous purification of propylene, solvent, and nitrogen used for inerting the reactor. Use scavengers like trialkylaluminum to remove trace impurities. |
| 2. Inactive Catalyst: Improper preparation, handling, or storage of the catalyst. | Solution: Prepare the catalyst under a strictly inert atmosphere. Ensure all glassware and equipment are thoroughly dried. Store the catalyst under an inert atmosphere and at the recommended temperature. | |
| 3. Incorrect Cocatalyst/Catalyst Ratio: Insufficient or excessive amount of cocatalyst. | Solution: Optimize the Al/Ti molar ratio for your specific catalyst system. A typical starting point for Ziegler-Natta catalysts is an Al/Ti ratio of 200-300. | |
| 4. Suboptimal Polymerization Temperature: Temperature is too low or too high.[2] | Solution: Consult the literature or catalyst supplier for the optimal temperature range. Gradually vary the polymerization temperature to find the point of maximum activity. | |
| 5. Inefficient Agitation: Poor mixing of catalyst, monomer, and cocatalyst. | Solution: Ensure the stirrer speed is sufficient to keep the catalyst suspended and facilitate mass transfer. |
Poor Thermal Stability of the Resulting Polypropylene
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Low onset of degradation in TGA | 1. Low Isotacticity: The catalyst system is not providing sufficient stereocontrol. | Solution: Increase the concentration of the external donor.[9] Experiment with different types of external donors, particularly bulkier silanes, which tend to improve isotacticity.[10] Re-evaluate the internal donor used in the catalyst preparation. |
| 2. Low Crystallinity: Inefficient packing of polymer chains. | Solution: In addition to increasing isotacticity, consider post-polymerization annealing to enhance crystallinity. | |
| 3. Presence of Catalyst Residues: Residual catalyst can act as a pro-degradant. | Solution: Ensure thorough de-ashing of the polymer product after polymerization. | |
| Low melting point in DSC | 1. Low Isotacticity: Similar to the cause of low TGA onset. | Solution: See solutions for low isotacticity above. |
| 2. Low Molecular Weight: Excessive chain transfer. | Solution: Reduce the concentration of the chain transfer agent (e.g., hydrogen). |
Inconsistent Molecular Weight or Broad Molecular Weight Distribution (MWD)
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Inconsistent MFR/MW | 1. Fluctuations in Hydrogen Concentration: Inconsistent feed of hydrogen. | Solution: Ensure a stable and accurate delivery of hydrogen to the reactor. Use a mass flow controller for precise control. |
| 2. Temperature Fluctuations: Inconsistent reactor temperature. | Solution: Improve the temperature control of the polymerization reactor. | |
| Undesirably Broad MWD (for metallocene catalysts) | 1. Presence of Multiple Active Species: Catalyst may not be truly single-site. | Solution: Re-evaluate the purity and structure of the metallocene precursor. |
| Undesirably Narrow MWD (for some applications with ZN catalysts) | 1. Highly Selective External Donor: The external donor may be deactivating a broad range of active sites. | Solution: Experiment with mixed external donor systems or donors known to produce broader MWD.[17] |
Reactor Fouling and Polymer Agglomeration
| Symptom | Possible Causes | Troubleshooting Steps & Solutions |
| Polymer chunks or sheets in the reactor | 1. Localized Overheating ("Hot Spots"): Poor heat removal from the exothermic polymerization. | Solution: Improve agitation to enhance heat transfer. Reduce the initial catalyst concentration to slow down the initial polymerization rate. Consider using a prepolymerization step. |
| 2. Static Buildup: Friction between polymer particles can generate static electricity, leading to agglomeration.[18] | Solution: Introduce anti-static agents into the reactor.[18][19] Ensure proper grounding of the reactor system. | |
| 3. Soluble Low Molecular Weight Polymer: Formation of sticky, low molecular weight fractions. | Solution: Optimize the catalyst system (e.g., by using a more stereoselective external donor) to minimize the formation of atactic, low molecular weight polypropylene. |
Experimental Protocols
Protocol 1: Preparation of a MgCl₂-Supported Ziegler-Natta Catalyst with an Internal Donor
Disclaimer: This is a generalized protocol. Specific details may vary depending on the chosen internal donor and desired catalyst properties. Always consult relevant literature and safety data sheets before proceeding.
Materials:
-
Anhydrous MgCl₂
-
Anhydrous Toluene
-
Titanium tetrachloride (TiCl₄)
-
Internal Donor (e.g., Diisobutyl phthalate - DIBP)
-
Anhydrous n-Heptane
-
Schlenk line and glassware
Procedure:
-
Ball Milling: In a glovebox, add anhydrous MgCl₂ and the internal donor (e.g., DIBP) to a stainless-steel ball mill. Mill for the desired duration (e.g., 24-48 hours) to activate the MgCl₂ and disperse the internal donor.
-
Titanation: Transfer the milled MgCl₂/ID mixture to a Schlenk flask under an inert atmosphere. Add anhydrous toluene to form a slurry.
-
Cool the slurry to 0°C in an ice bath. Slowly add TiCl₄ dropwise with vigorous stirring.
-
After the addition is complete, slowly warm the mixture to the desired titanating temperature (e.g., 80-100°C) and maintain for 2-4 hours.
-
Washing: Allow the solid catalyst to settle, and then decant the supernatant. Wash the solid catalyst multiple times with hot, anhydrous toluene, followed by several washes with anhydrous n-heptane at room temperature until the supernatant is colorless.
-
Drying and Storage: Dry the catalyst under a stream of nitrogen or under vacuum to obtain a free-flowing powder. Store the catalyst under a strictly inert atmosphere.
Protocol 2: Slurry Polymerization of Propylene
Materials:
-
Prepared Ziegler-Natta catalyst
-
Triethylaluminum (TEAL) solution in heptane (cocatalyst)
-
External Donor (e.g., Cyclohexylmethyldimethoxysilane - CHMMS) solution in heptane
-
Anhydrous n-Heptane (polymerization medium)
-
Polymer-grade propylene
-
Hydrogen (for molecular weight control)
-
Methanol (for quenching)
-
Acidified methanol (for de-ashing)
-
Pressurized polymerization reactor
Procedure:
-
Reactor Preparation: Thoroughly dry the polymerization reactor and purge with high-purity nitrogen to remove all traces of air and moisture.
-
Charging Reactants: Under a nitrogen atmosphere, add anhydrous n-heptane to the reactor.
-
Add the TEAL solution (cocatalyst) and the external donor solution to the reactor and stir.
-
Inject the prepared Ziegler-Natta catalyst slurry into the reactor.
-
Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 70°C).
-
Pressurize the reactor with hydrogen to the desired partial pressure.
-
Introduce propylene into the reactor to maintain a constant total pressure.
-
Continue the polymerization for the desired time, monitoring the temperature and propylene uptake.
-
Quenching and Product Recovery: Stop the propylene feed and vent the reactor.
-
Quench the polymerization by adding methanol to the reactor.
-
Filter the polymer slurry and wash the collected polypropylene powder with acidified methanol to remove catalyst residues, followed by several washes with methanol.
-
Dry the polypropylene product in a vacuum oven at 60-80°C to a constant weight.
Data Tables
Table 1: Effect of Internal Donors on the Thermal Properties of Polypropylene (Ziegler-Natta Catalysts)
| Internal Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melting Temperature (Tm) (°C) | Onset Degradation Temp. (TGA, °C) |
| Ethyl Benzoate | High initial, rapid decay | 90-95 | ~160-163 | ~380-400 |
| Phthalate (DIBP) | High, stable | >98 | ~163-167 | ~400-420 |
| 1,3-Diether | Very high, stable | >98 | ~165-168 | ~410-430 |
| Succinate | High, stable | >97 | ~162-166 | ~405-425 |
Note: Values are approximate and can vary significantly with specific catalyst preparation and polymerization conditions.
Table 2: Effect of External Donors on the Thermal Properties of Polypropylene (Ziegler-Natta Catalysts)
| External Donor (Silane Type) | Isotacticity Index (%) | Melting Temperature (Tm) (°C) | Crystallinity (%) |
| Dicyclopentyldimethoxysilane (D-donor) | >98 | ~164-167 | ~55-60 |
| Cyclohexylmethyldimethoxysilane (C-donor) | ~97 | ~162-165 | ~50-55 |
| Diisopropyldimethoxysilane (P-donor) | ~96 | ~160-163 | ~48-53 |
| Tetraethoxysilane (T-donor) | ~92-94 | ~158-161 | ~45-50 |
Note: Values are for a typical phthalate-based internal donor system and can vary with the specific catalyst and polymerization conditions.[8][9][13]
Table 3: Comparison of Thermal Properties of Polypropylene from Ziegler-Natta and Metallocene Catalysts
| Catalyst Type | MWD | Isotacticity Index (%) | Melting Temperature (Tm) (°C) | Onset Degradation Temp. (TGA, °C) |
| Ziegler-Natta (Phthalate/Silane) | Broad (4-8) | >98 | 163-167 | ~400-420 |
| Metallocene (isospecific) | Narrow (2-3) | >99 | 160-165 | ~410-430 |
| Metallocene (lower stereoregularity) | Narrow (2-3) | 90-95 | 130-150 | ~390-410 |
Note: Values are representative and can be tuned by catalyst design and polymerization conditions.[1][16]
Diagrams
Caption: Troubleshooting Workflow for Propylene Polymerization.
References
-
Handbook of Troubleshooting Plastics Processes. (n.d.). Scrivener Publishing. Retrieved from [Link]
- Nitrogen containing external donor system for propylene polymerization. (n.d.). Google Patents.
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Amirta, R. (2024). Propylene Polymerization Catalysts and Their Influence on Polypropylene Production and Applications. Journal of Chemical Engineering & Process Technology, 15(4). Retrieved from [Link]
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Improving Thermal Stability of Polypropylene by Tiny Amounts of 1,5-Hexadiene. (n.d.). ResearchGate. Retrieved from [Link]
-
Relative molecular mass distribution of polypropylene with different external donors. (n.d.). ResearchGate. Retrieved from [Link]
- Ostrovskii, N. M. (2005). About mechanism and model of deactivation of Ziegler–Natta polymerization catalysts. Chemical Engineering Journal, 107(1-3), 73-76.
-
Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. (2025). MDPI. Retrieved from [Link]
-
Control of molecular weight distribution for polypropylene obtained by commercial ziegler-natta catalyst: Effect of electron donor. (2014). ResearchGate. Retrieved from [Link]
- Method for reducing static charge and reactor fouling in a polymerization process. (n.d.). Google Patents.
-
High Strength Metallocene Catalyst-Synthesized Polypropylene Fibers with High Stereoregularity and High Molecular Weight. (n.d.). ResearchGate. Retrieved from [Link]
-
Versatile Propylene-Based Polyolefins with Tunable Molecular Structure through Tailor-Made Catalysts and Polymerization Process. (2019). IntechOpen. Retrieved from [Link]
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How Metallocene Catalysts Revolutionize Polypropylene Production. (2025). Patsnap Eureka. Retrieved from [Link]
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Handbook of Troubleshooting Plastics Processes: A Practical Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Silane-Based External Donor to Product Properties of Homopolypropylene Synthesized by Ziegler-Natta Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure−Property Correlations in Polypropylene from Metallocene Catalysts: Stereodefective, Regioregular Isotactic Polypropylene. (2004). Journal of the American Chemical Society. Retrieved from [Link]
-
About mechanism and model of deactivation of Ziegler–Natta polymerization catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactor Anti-Fouling. (n.d.). Cargill. Retrieved from [Link]
-
Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts. (n.d.). Retrieved from [Link]
-
TROUBLESHOOTING GUIDELINES FOR POLYPROPYLENE. (2025). PSD Rotoworx. Retrieved from [Link]
-
Crystalline Structure Changes in Preoriented Metallocene-Based Isotactic Polypropylene Upon Annealing. (2013). PubMed. Retrieved from [Link]
-
Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
Optimized Ziegler-Natta Catalysts for Bulk PP Processes. (n.d.). LyondellBasell. Retrieved from [Link]
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Crystallization of Metallocene-Made Isotactic Polypropylene: Disordered Modifications Intermediate between the α and γ Forms. (2002). Macromolecules. Retrieved from [Link]
-
A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing. (2024). Chalmers Research. Retrieved from [Link]
-
A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022). MDPI. Retrieved from [Link]
-
SiSiB SILICONES. (2025). SiSiB SILICONES. Retrieved from [Link]
-
Modeling DSC Melting Curves of Isotactic Polypropylene – Source of Information on Isospecificity of Active Centers. (2013). Lifescience Global. Retrieved from [Link]
-
Modeling DSC Melting Curves of Isotactic Polypropylene – Source of Information on Isospecificity of Active Centers. (2017). ResearchGate. Retrieved from [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery. Retrieved from [Link]
-
Polypropylene Nanocomposites Attained by In Situ Polymerization Using SBA-15 Particles as Support for Metallocene Catalysts: Effect of Molecular Weight and Tacticity on Crystalline Details, Phase Transitions and Rheological Behavior. (2023). MDPI. Retrieved from [Link]
-
Improved catalytic productivity and performance of a Polypropylene polymerization plant. (n.d.). ResearchGate. Retrieved from [Link]
- Method for preventing fouling and sheeting in gas phase reactors. (n.d.). Google Patents.
-
Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. (n.d.). SciSpace. Retrieved from [Link]
-
Effect of Diatomite on the Thermal Degradation Behavior of Polypropylene and Formation of Graphene Products. (2022). MDPI. Retrieved from [Link]
-
Improving electric thermal stability of polypropylene by chemically linking small amount of hindered phenol groups. (2021). PMC. Retrieved from [Link]
-
Long term thermo-oxidative degradation and stabilization of polypropylene (PP) and the implications for its recyclability. (2025). ResearchGate. Retrieved from [Link]
-
Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. (2021). SciSpace. Retrieved from [Link]
-
Handbook of Troubleshooting Plastics Processes: A Practical Guide. (2012). ResearchGate. Retrieved from [Link]
-
Handbook of Polypropylene and Polypropylene Composites. (n.d.). DOKUMEN.PUB. Retrieved from [Link]
-
Alkoxy Silanes as External Donors for Polypropylene Procatalyst: Study on Polymerization Performance and Effect on Resin Properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkoxy Silanes as External Donors for Polypropylene Procatalyst: Study on Polymerization Performance and Effect on Resin Properties. (2012). OUCI. Retrieved from [Link]
-
Changes in thermal properties of isotactic polypropylene with different additives during aging process. (n.d.). Polimery. Retrieved from [Link]
-
Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. (n.d.). JKU ePUB. Retrieved from [Link]
-
Reasons and remedies for the agglomeration of multilayered graphene and carbon nanotubes in polymers. (2016). PMC. Retrieved from [Link]
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Validation & Comparative
Performance Evaluation of Diethyl 2,3-diisopropylsuccinate Stereoisomers in Ziegler-Natta Catalysis
Executive Summary
As the polyolefin industry shifts away from phthalate-based compounds due to stringent REACH regulations, succinates have emerged as the premier 5th-generation internal electron donors (IEDs) for MgCl₂-supported Ziegler-Natta (Z-N) catalysts. Among these, Diethyl 2,3-diisopropylsuccinate (DISE) is highly valued for its ability to fine-tune the molecular weight distribution (MWD) and hydrogen response of isotactic polypropylene (iPP)[1]. However, the performance of DISE is not uniform; it is strictly dictated by its stereochemistry. This guide provides an objective, data-driven comparison of the meso and racemic stereoisomers of DISE against traditional alternatives, detailing the mechanistic causality behind their performance and providing a self-validating experimental framework for catalyst evaluation.
Mechanistic Grounding: The Stereochemical Impact of DISE
The fundamental difference in catalytic performance between the meso and racemic isomers of DISE stems from their distinct spatial geometries, specifically the distance between the oxygen atoms of their two carbonyl groups[2]. This atomic-level variance dictates how the donor coordinates to the active faces of the MgCl₂ support, which in turn controls the steric environment of the adjacent titanium active centers.
-
rac-2,3-DISE (Broad MWD): The racemic isomer features a larger O-O distance. This extended geometry makes it energetically favorable for the molecule to form bridge coordinations across binuclear magnesium atoms on both the (110) and (104) faces of the MgCl₂ crystallite[2]. This bridging creates a highly heterogeneous distribution of active Ti centers. Because propylene insertion rates vary across these differing sites, the resulting polymer chains grow to vastly different lengths, directly causing a broad Molecular Weight Distribution (MWD).
-
meso-2,3-DISE (Narrow MWD): The meso isomer possesses a shorter O-O distance, which restricts it to mononuclear chelation on a single Mg atom. This enforces a highly uniform steric environment around the titanium centers, leading to consistent chain propagation rates and a correspondingly narrower MWD[2].
Fig 1. Mechanistic pathway illustrating how DISE stereoisomers dictate MgCl2 coordination and MWD.
Comparative Performance Analysis
To objectively evaluate DISE stereoisomers, we must benchmark them against industry-standard alternatives: Diisobutyl Phthalate (DIBP) (a 4th-generation IED) and 1,3-Diethers (e.g., 9,9-bis(methoxymethyl)fluorene).
The table below synthesizes experimental data derived from standardized propylene slurry polymerization (70 °C, 1 h)[2].
| Internal Electron Donor (IED) | Primary Coordination Mode | Activity (kg PP/g cat·h) | Isotacticity (I.I. %) | MWD (Mw/Mn) |
| rac-2,3-DISE | Binuclear Bridging | 58.1 | ~96.0 | 11.8 (Broad) |
| meso-2,3-DISE | Mononuclear Chelation | Lower than rac | >97.0 | 7.0 (Narrow) |
| DIBP (Phthalate) | Chelation | ~40.0 - 50.0 | ~97.5 | 5.0 - 6.0 |
| 1,3-Diethers | Strong Chelation | >80.0 | >98.0 | 4.0 - 5.0 |
Data Insights & Causality
-
Activity vs. Stereocontrol: rac-2,3-DISE exhibits superior catalytic activity (58.1 kg PP/g cat·h) compared to its meso counterpart[2]. The bridging coordination of the racemic form leaves more adjacent Ti sites sterically accessible for monomer coordination, boosting overall yield but slightly compromising the rigid stereocontrol required for maximum isotacticity.
-
MWD Engineering: If the target application is biaxially oriented polypropylene (BOPP) films or pipes requiring high melt strength, a broad MWD is mandatory. Here, rac-2,3-DISE (MWD = 11.8) vastly outperforms DIBP (MWD ~5.5) and Diethers (MWD ~4.5)[3].
-
The Diether Exception: While 1,3-diethers provide the highest activity and do not require an external electron donor (EED)[3], their extremely narrow MWD makes the resulting polymer unsuitable for applications requiring high thermoforming processability.
Experimental Methodology & Self-Validating Workflow
To ensure high scientific integrity, the evaluation of these IEDs must be conducted using a self-validating protocol. The following workflow details the synthesis and testing of a DISE-based Z-N catalyst.
Step-by-Step Protocol
Step 1: Support Preparation React anhydrous MgCl₂ with absolute ethanol at 120 °C in a closed reactor to form a homogeneous melt. Quench the melt in cold heptane to precipitate spherical MgCl₂·2.8EtOH adducts. Causality: The spherical morphology of the adduct acts as a template, directly dictating the final particle size and bulk density of the polymer resin.
Step 2: Titanation Suspend the MgCl₂·2.8EtOH adduct in neat TiCl₄ at -20 °C. Causality: The ultra-low temperature prevents the premature, uncontrolled crystallization of TiCl₄ on the support surface, ensuring a uniform dispersion of active sites before the IED is introduced.
Step 3: IED Integration Gradually heat the suspension to 40 °C and inject the specific DISE stereoisomer (meso or racemic) at an IED/Mg molar ratio of 0.15.
Step 4: Thermal Activation & Validation Heat the system to 110 °C and maintain for 2 hours. Filter and wash the solid catalyst repeatedly with anhydrous hexane at 60 °C to remove unreacted TiCl₄ and free IED. Dry under a vacuum.
-
Self-Validation Checkpoint: Prior to polymerization, analyze the solid catalyst via FT-IR. A shift in the ester carbonyl stretching frequency (C=O) from ~1735 cm⁻¹ (free DISE) to ~1680 cm⁻¹ confirms successful coordination to the MgCl₂ lattice, validating the titanation step. If the peak remains at 1735 cm⁻¹, the washing step failed or coordination was blocked by moisture.
Step 5: Propylene Polymerization In a highly evacuated stainless steel autoclave, introduce propylene monomer, Triethylaluminum (TEAL) as the cocatalyst, and cyclohexylmethyldimethoxysilane (CHMDMS) as the external electron donor (EED). Inject the solid catalyst to initiate polymerization at 70 °C for 1 hour[1].
Fig 2. Self-validating experimental workflow for synthesizing and testing DISE-based Z-N catalysts.
Alternative Selection Matrix
For drug development professionals and materials scientists scaling up polymer production for medical devices or packaging, the choice of IED should be dictated by the target physical properties:
-
Choose rac-2,3-DISE when formulating resins for thermoforming, pipes, or BOPP films . The broad MWD (11.8) provides the necessary melt strength, and the high activity lowers catalyst residue (ash content) in the final product[2].
-
Choose meso-2,3-DISE when the priority is maximum stiffness and high isotacticity (>97%), and a narrower MWD is acceptable[2].
-
Choose 1,3-Diethers for injection molding applications where ultra-high melt flow rates (MFR) and narrow MWDs are required, and where eliminating the EED simplifies the process[3].
-
Avoid Phthalates (DIBP) for any medical-grade or food-contact applications due to ongoing regulatory restrictions regarding phthalate migration[3].
References
- Source: MDPI / PubMed Central (PMC)
- Source: PubMed Central (PMC)
Sources
- 1. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Kinetic Profiling of Propylene Polymerization: A Comparative Guide to Succinate vs. Phthalate Internal Donors
As the polyolefin industry shifts toward advanced material architectures and stricter environmental compliance, the selection of internal electron donors (IEDs) in MgCl₂-supported Ziegler-Natta catalysts (ZNCs) has become a critical focal point. For decades, 4th-generation phthalate-based donors have been the commercial workhorse. However, regulatory pressures (such as European REACH restrictions) and the demand for broader molecular weight distributions (MWD) in applications like biaxially oriented polypropylene (BOPP) films have accelerated the adoption of 5th-generation succinate-based donors[1].
This guide provides an objective, data-driven comparison of the kinetic profiles and mechanistic behaviors of propylene polymerization using phthalate versus succinate internal donors.
Mechanistic Causality: Surface Coordination and Active Site Distribution
To understand the kinetic differences between these two systems, one must analyze the causality at the catalytic surface. The primary role of an IED is to stabilize the coordinatively unsaturated sites on the MgCl₂ crystallite during catalyst synthesis and to regulate the distribution of active titanium centers[2].
-
Phthalate Donors (4th Generation): Compounds like diisobutyl phthalate (DIBP) preferentially bind to the lateral (110) faces of the MgCl₂ crystallite[3]. During the initial stages of polymerization, phthalates are highly reactive with the triethylaluminum (AlEt₃) cocatalyst. This results in a rapid "clean-up" or extraction of the IED from the surface, exposing non-stereospecific sites[4]. To prevent a drop in isotacticity, an external electron donor (EED), typically an alkoxysilane, must be added to re-coordinate to these vacancies and restore stereocontrol.
-
Succinate Donors (5th Generation): Compounds such as rac-diethyl 2,3-diisopropylsuccinate possess a larger spatial distance between their two carbonyl oxygen atoms compared to phthalates. This unique geometry allows succinates to bridge coordinate across multiple crystallographic faces, including both the (110) and the more sterically hindered (104) faces[2]. Because they form stronger bridging complexes, succinates are more resistant to complete extraction by AlEt₃. This multi-face coordination creates a highly heterogeneous distribution of active Ti centers, each with distinct propagation and chain-transfer rates, which directly causes the broader MWD characteristic of succinate catalysts[5].
Quantitative Performance & Kinetic Comparison
The structural differences in surface coordination directly translate to distinct macroscopic kinetic profiles. Phthalate catalysts typically exhibit a sharp, rapid initial polymerization rate followed by a moderate-to-high decay. In contrast, succinate catalysts demonstrate a more gradual activation and highly stable sustained kinetics with minimal decay[1].
Table 1: Comparative Kinetic and Architectural Parameters
| Parameter | 4th Gen: Phthalate Donors | 5th Gen: Succinate Donors |
| Representative Compound | Diisobutyl phthalate (DIBP) | Diethyl 2,3-diisopropylsuccinate |
| MgCl₂ Face Coordination | Predominantly (110) face | Bridging on (110) and (104) faces |
| Initial Kinetic Rate ( Rp,max ) | Very High (Sharp, rapid peak) | High (More gradual, sustained peak) |
| Kinetic Decay Rate | Moderate to High | Low (Highly stable activity) |
| Molecular Weight Distribution | Medium ( Mw/Mn≈5−7 ) | Broad ( Mw/Mn≈7−12 ) |
| Hydrogen Response | High (Rapid MW drop with H₂) | Low (Requires more H₂ for MW control) |
| Regulatory Status | Subject to REACH restrictions | Environmentally benign |
Visualizing the Kinetic Workflow
The following diagram illustrates the divergent mechanistic pathways and resulting kinetic profiles when activating MgCl₂-supported precatalysts containing either phthalate or succinate donors.
Fig 1. Mechanistic pathways and kinetic outcomes of phthalate vs. succinate internal donors.
Experimental Methodology: Self-Validating Kinetic Profiling
To objectively compare these donors, researchers must utilize a self-validating kinetic study that decouples intrinsic chemical kinetics from mass-transfer and thermal artifacts. The following semi-batch liquid-phase protocol utilizes real-time mass flow tracking to ensure absolute data integrity.
Step 1: Reactor Passivation and Scavenging
-
Procedure: Bake a 2.0 L stainless-steel autoclave reactor under vacuum at 110 °C for 2 hours. Cool to 20 °C under purified nitrogen. Inject a highly dilute solution of AlEt₃ in heptane to scavenge residual moisture and oxygen.
-
Causality: Trace impurities act as irreversible poisons to Ti active centers. Complete passivation ensures that any observed kinetic decay is strictly a function of the internal donor's chemical stability, not impurity-driven deactivation.
Step 2: Catalyst Injection and Pre-Polymerization
-
Procedure: In a glovebox, prepare a catalyst slurry containing the ZNC (phthalate or succinate), AlEt₃ (cocatalyst), and dicyclopentyldimethoxysilane (DCPDMS, as the EED) at an Al/Ti ratio of 250:1 and an Al/EED ratio of 10:1. Inject this mixture into the reactor at 20 °C containing liquid propylene. Allow pre-polymerization for 5 minutes.
-
Causality: Direct injection at high polymerization temperatures (e.g., 70 °C) causes instantaneous, violent particle fragmentation and localized thermal runaway (hot spots), which artificially skews initial kinetic rate data. Mild pre-polymerization preserves the catalyst morphology and ensures uniform active center distribution.
Step 3: Isothermal Polymerization with Real-Time Mass Flow Monitoring
-
Procedure: Rapidly heat the reactor to the target polymerization temperature (70 °C). Introduce hydrogen gas (e.g., 0.1 mol%) as a chain transfer agent. Maintain constant monomer pressure by feeding liquid propylene through a Coriolis Mass Flow Controller (MFC).
-
Causality: By maintaining a constant pressure, the rate at which the MFC feeds propylene into the reactor is exactly equal to the intrinsic rate of polymerization ( Rp ). This provides a continuous, self-validating kinetic decay curve without the lag times and mass-balance errors associated with offline gravimetric sampling.
Step 4: Quenching and Microstructural Deconvolution
-
Procedure: After 120 minutes, terminate the reaction by injecting 10 mL of acidified ethanol (2% HCl). Vent the unreacted monomer, collect the polymer, wash, and dry under vacuum at 60 °C. Analyze the polymer via Gel Permeation Chromatography (GPC) for MWD and ¹³C NMR for isotacticity (mmmm pentad fraction).
-
Causality: Acidified ethanol instantaneously cleaves the active Ti-C bonds. Rapid quenching is mandatory to prevent low-temperature oligomerization during the venting phase, which would otherwise artificially broaden the MWD and invalidate the comparison between the succinate and phthalate architectures.
References
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Li, B., et al. "The Effects of Internal Electron Donors on MgCl₂-Supported Ziegler-Natta Catalysts for Isotactic PP." Polymers, 16(19), 2687 (2024). URL:[Link]
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Vittoria, A., et al. "Monitoring the Kinetics of Internal Donor Clean-up from Ziegler-Natta Catalytic Surfaces: An Integrated Experimental and Computational Study." The Journal of Physical Chemistry C (2020). URL:[Link]
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Andoni, A., et al. "The role of electron donors on lateral surfaces of MgCl₂-supported Ziegler-Natta catalysts: Observation by AFM and SEM." Journal of Catalysis, 257(1): 81-86 (2008). URL:[Link]
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LyondellBasell. "Optimized Ziegler-Natta Catalysts for Bulk PP Processes." LyondellBasell Technical Guides. URL: [Link]
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Assessing Catalyst Activity and Stability: A Comparative Guide to Internal Donors
For researchers, scientists, and professionals in drug development, the meticulous selection of a catalyst system is paramount to achieving desired reaction outcomes. In the realm of olefin polymerization, particularly with Ziegler-Natta (ZN) catalysts, the internal donor (ID) stands as a critical component influencing catalyst activity, stereoselectivity, and stability. This guide provides an in-depth technical comparison of various internal donors, grounded in experimental data and established scientific principles, to empower you in making informed decisions for your catalytic processes.
The Pivotal Role of Internal Donors in Ziegler-Natta Catalysis
Modern Ziegler-Natta catalysts typically consist of a titanium tetrachloride (TiCl₄) active species supported on a magnesium chloride (MgCl₂) matrix, activated by an organoaluminum co-catalyst.[1][2] The internal donor, an organic Lewis base incorporated during catalyst preparation, is fundamental to obtaining highly isotactic polypropylene.[1][3][4] Its primary functions are multifaceted:
-
Stereospecificity Enhancement: The internal donor selectively poisons non-stereospecific active sites on the catalyst surface, leading to a significant increase in the isotacticity of the resulting polymer.[5][6] Without an internal donor, the produced polypropylene is largely atactic and lacks the desired mechanical properties.[2]
-
Activity Modulation: Internal donors influence the number and reactivity of active centers, thereby affecting the overall polymerization activity.[7][8]
-
Control of Polymer Properties: The choice of internal donor has a profound impact on the molecular weight distribution (MWD) and morphology of the polymer particles.[6][8]
The interaction between the internal donor, the MgCl₂ support, and the titanium species is a complex interplay of coordination chemistry that ultimately dictates the catalyst's performance.[1][3][4] Different classes of internal donors exhibit distinct coordination modes, leading to variations in their impact on the catalyst system.[9]
A Comparative Analysis of Internal Donor Families
The evolution of Ziegler-Natta catalysts has seen the development of several generations of internal donors, each with its own set of advantages and disadvantages. This section provides a comparative overview of the most common families.
Phthalates
Phthalate esters, such as diisobutyl phthalate (DIBP), were among the earliest and most widely used internal donors, leading to the development of fourth-generation ZN catalysts.[6][10]
-
Performance: They offer a good balance of high activity and high stereospecificity, typically yielding polypropylene with an isotactic index exceeding 98%.[6] Phthalate-based catalysts are known for producing polymers with a medium molecular weight distribution.[10]
-
Limitations: A significant drawback of phthalate donors is their potential for leaching from the catalyst support upon interaction with the organoaluminum co-catalyst.[11] This necessitates the use of an external donor to maintain high stereospecificity. Furthermore, regulatory restrictions due to health and environmental concerns have driven the search for phthalate-free alternatives.[10][12]
Diethers
1,3-Diethers have emerged as a prominent class of phthalate-free internal donors.
-
Performance: Diether-based catalysts can achieve high activity and stereoselectivity, often without the need for an external donor, which simplifies the catalyst formulation.[8][12] They are particularly well-suited for producing polypropylene with a narrow molecular weight distribution.[1]
-
Mechanism: The two ether functionalities of the 1,3-diether molecule can chelate to a single magnesium center or bridge between two adjacent magnesium ions on the MgCl₂ surface.[1][2] This stable coordination contributes to their robust performance.
Succinates
Succinate-based internal donors represent a newer generation of environmentally friendly alternatives.
-
Performance: Succinate catalysts are known for their ability to produce polypropylene with a broad molecular weight distribution, which is advantageous for certain high-stiffness applications.[8][13] They offer good activity and stereocontrol. The steric hindrance of the succinate structure can influence both catalytic activity and isotacticity.[13]
-
Advantages: They provide operational advantages and are considered easier to handle compared to phthalate-based systems.[8]
Diol Esters
Diol esters are another class of promising non-phthalate internal donors.
-
Performance: Catalysts incorporating diol esters can exhibit very high catalytic activity and excellent stereoselectivity, leading to polypropylene with a high isotactic index and low ash content.[6] Some diol ester-based systems can maintain high performance even in the absence of an external donor.[11]
-
Stability: Diol esters have shown more stable adsorption on the Ziegler-Natta catalyst surface compared to phthalates, with significantly less leaching when treated with the co-catalyst.[7]
Quantitative Performance Comparison of Internal Donors
| Internal Donor Class | Typical Activity (kg PP/g cat) | Isotacticity Index (%) | Molecular Weight Distribution (MWD) | External Donor Requirement | Key Features |
| Phthalates | 30 - 60[6] | > 98[6] | Medium[10] | Typically Yes | High performance, but with regulatory concerns.[10][12] |
| Diethers | High | High | Narrow[1] | Often No[12] | Phthalate-free, simplified catalyst system. |
| Succinates | High | High | Broad[8] | Varies | Good for high-stiffness applications.[8] |
| Diol Esters | Very High (up to 150)[6] | > 98[6] | Varies | Often No[11] | Excellent activity and stereoselectivity.[6] |
Note: The values presented are typical and can vary depending on the specific catalyst formulation and polymerization conditions.
Experimental Protocols for Catalyst Evaluation
A rigorous and standardized assessment of catalyst activity and stability is crucial for a meaningful comparison of internal donors. The following section outlines key experimental protocols.
Workflow for Catalyst Performance Assessment
The following diagram illustrates a typical workflow for evaluating the performance of a Ziegler-Natta catalyst with a specific internal donor.
Caption: Workflow for Ziegler-Natta catalyst performance evaluation.
Step-by-Step Protocol for Propylene Polymerization
This protocol describes a standard laboratory-scale slurry polymerization for assessing catalyst activity.
-
Reactor Preparation: A mechanically stirred stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Co-catalyst Addition: A suitable solvent (e.g., heptane) is introduced into the reactor, followed by the organoaluminum co-catalyst (e.g., triethylaluminum, TEAL) and, if required, an external donor.
-
Catalyst Injection: The Ziegler-Natta catalyst, suspended in a small amount of solvent, is injected into the reactor.
-
Polymerization: The reactor is pressurized with propylene monomer to the desired pressure and heated to the target temperature (e.g., 70°C). The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours), maintaining constant temperature and pressure.
-
Quenching: The polymerization is terminated by rapidly venting the propylene and adding a quenching agent, such as isopropanol, to deactivate the catalyst.
-
Polymer Recovery: The resulting polymer is collected by filtration, washed repeatedly with a suitable solvent to remove catalyst residues, and dried in a vacuum oven to a constant weight.
Assessing Catalyst Stability and Deactivation
Catalyst stability is a critical parameter, especially for industrial processes. Deactivation studies provide insights into the catalyst's lifetime and its response to poisons.
Kinetic Profile Analysis:
The polymerization activity over time provides a direct measure of catalyst stability. A stable catalyst will exhibit a relatively constant activity, while a less stable one will show a rapid decay.[8]
Catalyst Poisoning Studies:
Introducing controlled amounts of known catalyst poisons (e.g., water, alcohols, amines) into the polymerization system allows for the quantification of the catalyst's resistance to deactivation.[14] The decrease in polymerization activity as a function of the poison concentration is a key metric.
Logical Framework for Catalyst Stability Assessment
Caption: Framework for assessing catalyst stability and deactivation.
Conclusion: Selecting the Optimal Internal Donor
The choice of an internal donor is a critical decision in the design of a Ziegler-Natta catalyst system. While phthalates have historically been the workhorse, the development of high-performance, phthalate-free alternatives such as diethers, succinates, and diol esters offers a broader palette of options for tailoring catalyst performance to specific application needs.
A thorough experimental evaluation of catalyst activity, stereoselectivity, and stability, following standardized protocols, is essential for an objective comparison. By understanding the fundamental roles of different internal donor families and their impact on the final polymer properties, researchers can strategically select the most suitable catalyst system to achieve their desired outcomes in a reliable and reproducible manner.
References
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da Silveira, J. M., Chikuma, H., Takasao, G., Wada, T., Chammingkwan, P., & Taniike, T. (2024). Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler–Natta Catalysts Based on Nonempirical Structural Determination. ACS Publications. [Link]
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da Silveira, J. M., Chikuma, H., Takasao, G., Wada, T., Chammingkwan, P., & Taniike, T. (2024). Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler–Natta Catalysts Based on Nonempirical Structural Determination. KAUST Repository. [Link]
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da Silveira, J. M., Chikuma, H., Takasao, G., et al. (2023). Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts Based on Non-Empirical Structural Determination. ChemRxiv. [Link]
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da Silveira, J. M., Chikuma, H., Takasao, G., et al. (2023). Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts Based on Non-Empirical Structural Determination. ChemRxiv. [Link]
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Liu, B., & He, L. (2025). Effects of Internal Electron Donor on the Distribution of Active Centers and Their Intrinsic Reactivities in Propylene Polymerization with MgCl₂-Supported Ziegler–Natta Catalysts. ACS Publications. [Link]
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Al-haj Ali, M., & Al-Zuhair, S. (2025). Understanding the activity and stability of Lewis acid-modified Ziegler–Natta catalysts for the sustainable production of polypropylene. Taylor & Francis Online. [Link]
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Optimized Ziegler-Natta Catalysts for Bulk PP Processes. (n.d.). LyondellBasell. [Link]
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Paghadar, B. R., Sainani, J. B., Samith, K. M., & Bhagavath, P. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. Journal of Polymer Research, 28(10), 384. [Link]
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The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). PMC. [Link]
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Rojas, H., Reyes, P., Sierra, L., & Acosta, D. (2025). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. PMC. [Link]
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The Effects of Internal Electron Donors on MgCl₂-Supported Ziegler–Natta Catalysts for Isotactic PP. (2024). MDPI. [Link]
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Paghadar, B. R., Sainani, J. B., Samith, K. M., & Bhagavath, P. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. SciSpace. [Link]
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A Comparative Benchmarking Guide: Diethyl 2,3-diisopropylsuccinate versus Novel Stereoregulating Agents in Ziegler-Natta Catalysis
In the pursuit of tailored polypropylene architectures, the role of internal electron donors within Ziegler-Natta catalyst systems is paramount. For decades, these stereoregulating agents have been instrumental in dictating the stereochemistry of the polymer backbone, thereby controlling critical material properties such as crystallinity, melting point, and mechanical strength. This guide provides an in-depth technical comparison of the well-established internal donor, Diethyl 2,3-diisopropylsuccinate, against emerging classes of novel stereoregulating agents. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their catalyst design and polymer synthesis endeavors.
The Critical Role of Internal Donors in Stereoregulation
Ziegler-Natta catalysts, typically comprising a titanium species on a magnesium chloride support, inherently possess a variety of active sites.[1] Without the influence of a stereoregulating agent, these sites can produce a mixture of isotactic, syndiotactic, and atactic polypropylene, the latter of which is an amorphous and undesirable byproduct in many applications.[2] Internal electron donors (IDs) are Lewis bases incorporated into the solid catalyst component. Their primary function is to selectively poison or modify non-stereospecific active sites, thereby enhancing the catalyst's ability to produce highly isotactic polypropylene.[3][4] The structure and electronic properties of the internal donor profoundly influence the catalyst's activity, the polymer's isotacticity, its molecular weight distribution (MWD), and its response to hydrogen as a chain transfer agent.[5][6]
Diethyl 2,3-diisopropylsuccinate (DEDPS) is a widely used succinate-based internal donor known for its ability to produce polypropylene with a broad molecular weight distribution, a desirable characteristic for applications requiring good processability.[7][8] However, the continuous drive for enhanced polymer performance and more environmentally friendly catalyst components has spurred the development of novel stereoregulating agents.[9][10] This guide will focus on a comparative analysis of DEDPS against two prominent classes of these novel agents: 1,3-diethers and 1,3-diol esters.
Experimental Benchmarking: Methodology
To provide a robust comparison, a standardized experimental workflow is essential. The following protocols outline the synthesis of a MgCl₂-supported Ziegler-Natta catalyst and the subsequent propylene polymerization.
Catalyst Preparation Workflow
The preparation of the solid catalyst component is a critical step where the internal donor is incorporated. The following diagram illustrates a typical synthesis route.
Caption: Workflow for the preparation of the solid Ziegler-Natta catalyst component.
Step-by-Step Protocol:
-
Activation of MgCl₂ Support: Anhydrous MgCl₂ is ball-milled to increase its surface area and create defect sites for catalyst anchoring.
-
Internal Donor Addition: The desired internal donor (e.g., Diethyl 2,3-diisopropylsuccinate, a 1,3-diether, or a 1,3-diol ester) is added to a suspension of the activated MgCl₂ in a hydrocarbon solvent (e.g., toluene).
-
Titanation: The suspension is cooled, and an excess of TiCl₄ is added. The mixture is then heated to facilitate the reaction between the support, the donor, and the titanium compound.[11] This step is often repeated to ensure thorough incorporation of the titanium active species.[12]
-
Washing and Drying: The resulting solid is washed multiple times with a hydrocarbon solvent (e.g., heptane) to remove unreacted TiCl₄ and other byproducts. The final solid catalyst component is then dried under vacuum.[13]
Propylene Polymerization Workflow
The performance of the prepared catalyst is evaluated through the polymerization of propylene.
Caption: Experimental workflow for propylene polymerization and polymer analysis.
Step-by-Step Protocol:
-
Reactor Setup: A stainless-steel polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).[14]
-
Component Addition: A hydrocarbon solvent (e.g., heptane) is introduced, followed by the cocatalyst, typically an aluminum alkyl such as triethylaluminum (TEAl). An external electron donor, if required, is also added at this stage.[14]
-
Catalyst Introduction: A slurry of the solid catalyst component is injected into the reactor.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 70°C) and pressurized with high-purity propylene monomer. The polymerization is allowed to proceed for a specific duration.[14]
-
Termination and Work-up: The reaction is terminated by introducing a quenching agent like methanol. The resulting polypropylene powder is collected, washed to remove catalyst residues, and dried in a vacuum oven.[14]
-
Polymer Characterization: The dried polymer is subjected to a suite of analytical techniques to determine its properties:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and molecular weight distribution (MWD or PDI).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the isotacticity (as the percentage of mmmm pentads).
-
Differential Scanning Calorimetry (DSC): To measure the melting temperature (Tm) and crystallinity.
-
Performance Benchmarking: A Head-to-Head Comparison
The choice of internal donor has a significant impact on the catalyst's performance and the final properties of the polypropylene. The following table summarizes typical performance data for catalysts prepared with Diethyl 2,3-diisopropylsuccinate, a representative 1,3-diether, and a 1,3-diol ester.
| Internal Donor Class | Example Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity (mmmm %) | Molecular Weight Distribution (MWD) | Hydrogen Response |
| Succinate | Diethyl 2,3-diisopropylsuccinate | 40 - 60 | 95 - 98 | Broad (7 - 12) | Moderate |
| 1,3-Diether | 9,9-bis(methoxymethyl)fluorene | 70 - 100+ | > 98 | Narrow (4 - 6) | High |
| 1,3-Diol Ester | 2,4-Pentanediol Dibenzoate | 50 - 80 | > 98 | Broad (7 - 10) | Moderate to High |
Note: The values presented are representative and can vary depending on the specific catalyst preparation, cocatalyst, external donor, and polymerization conditions.
Mechanistic Insights and Discussion
The observed differences in performance can be attributed to the distinct ways in which these internal donors interact with the MgCl₂ support and the titanium active centers.
Caption: Comparative mechanisms of stereoregulation for different internal donors.
Diethyl 2,3-diisopropylsuccinate (Succinate): The stereoisomers of DEDPS (racemo and meso) have a notable effect on catalyst performance. The rac-isomer has been shown to be more active and produce a broader MWD compared to the meso-isomer.[8] This suggests that the geometry of the donor influences its coordination to the MgCl₂ surface and the subsequent formation of active sites with varying degrees of stereospecificity. The flexibility of the succinate backbone may contribute to the formation of a wider range of active sites, leading to the characteristic broad MWD.[8]
1,3-Diethers: This class of donors is known for its strong, chelating coordination to the (110) crystal face of MgCl₂.[10][15] This strong interaction leads to the formation of highly uniform and highly isospecific active sites, which in turn produces polypropylene with a very high isotacticity and a narrow MWD.[8][16] The high hydrogen response of diether-based catalysts is also a key feature, allowing for the production of high melt flow rate polymers.[8][17]
1,3-Diol Esters: These donors represent a newer class of non-phthalate internal donors. They can achieve high catalytic activity and produce highly isotactic polypropylene, often without the need for an external donor.[3][8] The resulting polymers typically have a broad MWD. The mechanism is believed to involve a stable coordination of the diol ester to the catalyst surface, effectively creating highly stereospecific active sites.[8]
Conclusion and Future Outlook
This guide has provided a comparative analysis of Diethyl 2,3-diisopropylsuccinate with novel stereoregulating agents, namely 1,3-diethers and 1,3-diol esters. While DEDPS remains a valuable tool for producing polypropylene with a broad molecular weight distribution, the novel donors offer distinct advantages. 1,3-diethers excel in producing highly isotactic polypropylene with a narrow MWD and high melt flow rates. 1,3-diol esters, on the other hand, offer a non-phthalate alternative for producing highly isotactic polypropylene with a broad MWD, often with simplified catalyst systems that do not require an external donor.
The choice of internal donor is a critical decision in the design of Ziegler-Natta catalysts and the tailoring of polypropylene properties. The ongoing research into novel, environmentally friendly, and high-performance internal donors will undoubtedly continue to push the boundaries of polyolefin science and technology, enabling the creation of materials with precisely controlled architectures and functionalities.
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Li, G., et al. (2018). Towards the design of a mixture of diether and succinate as an internal donor in a MgCl₂-supported Ziegler–Natta catalyst. New Journal of Chemistry, 42(15), 12753-12760. Available at: [Link]
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Cui, X., et al. (2017). MgCl₂-Supported Titanium Ziegler-Natta Catalyst Using Carbon Dioxide-Based Poly(propylene ether carbonate) Diols as Internal Electron Donor for 1-Butene Polymerization. Polymers, 9(12), 693. Available at: [Link]
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Liu, B., et al. (2025). Hydrogen Responses of Propylene Polymerization with MgCl₂-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. Polymers, 17(7), 1345. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
